Technical Documentation Center

1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid

Core Science & Biosynthesis

Foundational

1-(4-Chlorophenyl)pyrrolidine-2-carboxylic Acid: Structural Profiling, Syntheses, and Applications in Peptidomimetics

Executive Summary In the landscape of modern medicinal chemistry, the functionalization of natural amino acids is a primary strategy for generating privileged scaffolds. 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid (c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the functionalization of natural amino acids is a primary strategy for generating privileged scaffolds. 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid (commonly referred to as N-(4-chlorophenyl)proline) represents a critical structural module. By covalently appending a lipophilic, electron-withdrawing 4-chlorophenyl group to the pyrrolidine nitrogen of proline, scientists can fundamentally alter the stereoelectronic properties, basicity, and conformational flexibility of the amino acid. This in-depth technical guide explores the physicochemical causality behind its behavior, details robust synthetic methodologies, and outlines its applications in advanced drug discovery.

Structural & Physicochemical Profiling

The attachment of an aryl group to the secondary amine of proline induces profound physicochemical shifts. As an Application Scientist, it is crucial to understand that this is not merely a steric modification; it is an electronic overhaul of the molecule's behavior in physiological environments.

Stereoelectronic Causality

In native L-proline, the secondary amine is highly basic (pKa ~10.6). However, in 1-(4-chlorophenyl)pyrrolidine-2-carboxylic acid, the nitrogen lone pair is heavily delocalized into the π -system of the adjacent chlorophenyl ring. The inductive electron-withdrawing effect of the para-chloro substituent further depletes electron density at the nitrogen.

  • Implication: The pyrrolidine nitrogen becomes practically non-basic at physiological pH (pKa < 2.0). This eliminates the positive charge typically present on proline in biological systems, drastically increasing the molecule's lipophilicity and membrane permeability, while simultaneously mitigating hERG channel liability—a common issue with basic amines in drug development.

Quantitative Data Summary
PropertyValueCausality / Implication in Drug Design
Molecular Weight 225.67 g/mol Highly optimal for fragment-based drug discovery (Rule of 3 compliant).
LogP (Calculated) ~2.5Enhanced lipophilicity vs. native proline (LogP -1.5) improves passive diffusion across lipid bilayers.
Pyrrolidine N pKa < 2.0Delocalization of the N-lone pair renders the core non-basic at pH 7.4.
Carboxylic Acid pKa ~3.5Slightly more acidic than standard proline due to the inductive pull of the N-aryl group.
H-Bond Donors 1Restricted entirely to the carboxylic acid -OH.
H-Bond Acceptors 2The nitrogen lone pair is sterically and electronically hindered, minimizing its acceptor capacity.

Mechanistic Synthesis Pathways

The direct N-arylation of amino acids historically suffered from harsh conditions and complete racemization of the α -chiral center. The paradigm shifted with the development of Ullmann-type copper-catalyzed cross-coupling reactions.

The Cu-Catalyzed Ullmann Coupling

Pioneered by Ma et al., the modern synthesis of N-aryl prolines utilizes a Cu(I) catalyst[1]. The brilliance of this methodology lies in its self-accelerating nature: the α -amino acid substrate acts as a bidentate ligand (coordinating via the amine and the carboxylate), which stabilizes the copper center and accelerates the oxidative addition of the aryl halide[1]. Recent advancements have even adapted this chemistry into microwave-enhanced, racemization-free protocols in aqueous media, drastically reducing reaction times[2].

Alternatively, highly functionalized N-aryl pyrrolidines can be accessed via metal-free tandem aryne-capture and [2,3]-sigmatropic rearrangements, though direct coupling remains the industry standard for bulk synthesis[3].

CatalyticCycle CuI Cu(I) Catalyst Active Species Complex Cu(I)-Proline Complex Bidentate Coordination CuI->Complex L-Proline + Base (Ligand Formation) OxAdd Oxidative Addition Cu(III) Intermediate Complex->OxAdd 1-Chloro-4-iodobenzene (Aryl Transfer) RedElim Reductive Elimination Product Formation OxAdd->RedElim Stereoelectronic Rearrangement RedElim->CuI Catalyst Regeneration Product 1-(4-Chlorophenyl)proline Target Molecule RedElim->Product Dissociation

Caption: Catalytic cycle of Cu-mediated N-arylation for 1-(4-chlorophenyl)proline synthesis.

Experimental Protocol: Synthesis & Validation

To ensure high enantiomeric excess (ee) and yield, the following self-validating protocol outlines the synthesis of 1-(4-chlorophenyl)pyrrolidine-2-carboxylic acid from L-proline and 1-chloro-4-iodobenzene.

Step-by-Step Methodology
  • Reaction Assembly:

    • In an oven-dried Schlenk flask, combine L-proline (1.0 equiv, 10 mmol), 1-chloro-4-iodobenzene (1.2 equiv, 12 mmol), CuI (0.1 equiv, 1 mmol), and anhydrous K2​CO3​ (2.0 equiv, 20 mmol).

    • Causality: K2​CO3​ is chosen as a mild base to deprotonate the carboxylic acid without causing base-catalyzed racemization at the α -carbon.

  • Solvent Addition & Degassing:

    • Add 20 mL of anhydrous DMSO. Degas the suspension via three freeze-pump-thaw cycles and backfill with Argon.

    • Causality: Cu(I) is highly susceptible to disproportionation or oxidation to Cu(II) by atmospheric O2​ . DMSO is selected because its high dielectric constant stabilizes the highly polar Cu(III) intermediate during oxidative addition.

  • Thermal Coupling:

    • Heat the reaction mixture at 90°C for 18 hours under vigorous stirring.

  • Quench & Phase Separation:

    • Cool to room temperature and dilute with 50 mL of deionized water. Extract with diethyl ether (2 x 20 mL) to remove unreacted 1-chloro-4-iodobenzene. Discard the ether layer.

    • Causality: The target molecule is currently a water-soluble potassium carboxylate salt. Washing with ether removes lipophilic impurities.

  • Acidification & Isolation:

    • Carefully acidify the aqueous layer to pH ~3.0 using 1M HCl.

    • Causality: The pKa of the product's carboxylic acid is ~3.5. Acidifying to pH 3 ensures the molecule is fully protonated (neutral), driving the highly lipophilic N-aryl proline out of the aqueous phase.

    • Extract the cloudy aqueous layer with Ethyl Acetate (3 x 30 mL). Dry the combined organic layers over Na2​SO4​ , filter, and concentrate in vacuo.

  • Analytical Validation:

    • 1 H-NMR ( CDCl3​ ): Validate the disappearance of the pyrrolidine N-H proton and the appearance of two distinct doublets in the aromatic region (~6.5 ppm and ~7.1 ppm, integrating for 2H each), characteristic of a para-substituted benzene ring.

    • LC-MS: Confirm the mass with an observed [M+H]+ peak at m/z 226.0.

Workflow Step1 1. Assembly L-Proline, Aryl Halide, CuI, K2CO3 Step2 2. Coupling DMSO, 90°C, 18h Argon Atmosphere Step1->Step2 Step3 3. Workup Acidify to pH 3 Phase Separation Step2->Step3 Step4 4. Isolation EtOAc Extraction Silica Chromatography Step3->Step4 Step5 5. Validation 1H-NMR, LC-MS, Chiral HPLC Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis and validation of the N-aryl proline.

Applications in Drug Discovery

Conformational Restriction in Peptidomimetics

When incorporated into a peptide chain, native proline is unique because the energy difference between the cis and trans isomers of the preceding amide bond is remarkably small. By introducing a bulky 4-chlorophenyl group to the nitrogen, the steric bulk heavily biases the rotameric population of the peptide backbone. This is utilized by structural biologists to force peptides into specific secondary structures (such as β -turns), enhancing binding affinity to target receptors and increasing proteolytic stability.

Multicomponent Reactions (MCRs)

1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid serves as an elite building block for combinatorial chemistry. It is frequently utilized in the fully asymmetric biotransformation-Ugi-Smiles sequence to generate optically pure, highly complex N-aryl proline amides[4]. These peptidomimetic libraries are highly prized in high-throughput screening for novel therapeutics, as they cover regions of chemical space that traditional linear peptides cannot reach[4].

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the primary synthetic routes for 1-(4-chlorophenyl)pyrrolidine-2-carboxylic acid and its derivatives. This c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for 1-(4-chlorophenyl)pyrrolidine-2-carboxylic acid and its derivatives. This class of compounds holds significant interest in medicinal chemistry due to the prevalence of the N-aryl pyrrolidine scaffold in a wide array of biologically active molecules.[1][2][3] This document delves into the mechanistic underpinnings, practical experimental protocols, and comparative analysis of the most effective synthetic strategies, empowering researchers to make informed decisions in their drug discovery and development endeavors.

Introduction: The Significance of N-Aryl Pyrrolidine Scaffolds

The pyrrolidine ring is a ubiquitous structural motif in numerous natural products and pharmaceuticals.[1][3] Its saturated, non-planar structure provides a three-dimensional framework that can effectively explore biological target space. The introduction of an N-aryl substituent, in this case, a 4-chlorophenyl group, can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also provide key interactions with biological targets. Consequently, the development of efficient and robust synthetic methods for producing 1-(4-chlorophenyl)pyrrolidine-2-carboxylic acid derivatives is of paramount importance for advancing medicinal chemistry and drug discovery programs.[1][2]

Key Synthetic Strategies

The synthesis of 1-(4-chlorophenyl)pyrrolidine-2-carboxylic acid derivatives can be broadly approached through two main disconnection strategies: formation of the C-N bond between the pyrrolidine nitrogen and the 4-chlorophenyl ring, or construction of the pyrrolidine ring itself with the N-aryl substituent already in place. This guide will focus on the most prevalent and effective methods:

  • Transition Metal-Catalyzed N-Arylation: This is a powerful and widely used approach for forming the crucial C-N bond.

  • Reductive Amination: This method offers a direct route to the target scaffold from readily available starting materials.

Transition Metal-Catalyzed N-Arylation

The formation of a bond between an amine and an aryl halide is a cornerstone of modern organic synthesis. Two of the most prominent methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

The Buchwald-Hartwig amination is a versatile and highly efficient method for the synthesis of N-aryl amines.[4][5] The reaction involves the palladium-catalyzed cross-coupling of an amine with an aryl halide or pseudohalide.[4]

Mechanism: The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 4-chlorobromobenzene) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (e.g., a proline ester) coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[6]

Experimental Workflow: Buchwald-Hartwig Amination

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start Combine Proline Ester, 4-Halo-chlorobenzene, Pd Catalyst, Ligand, and Base in a dry flask Inert_Atmosphere Establish Inert Atmosphere (e.g., Argon or Nitrogen) Start->Inert_Atmosphere Solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) Inert_Atmosphere->Solvent Heating Heat the reaction mixture (80-130 °C) with stirring Solvent->Heating Monitoring Monitor reaction progress (TLC, LC-MS) Heating->Monitoring Quenching Cool to RT and Quench (e.g., with water or NH4Cl) Monitoring->Quenching Extraction Extract with an Organic Solvent (e.g., Ethyl Acetate) Quenching->Extraction Drying Dry the organic layer (e.g., Na2SO4 or MgSO4) Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify by Column Chromatography or Crystallization Concentration->Purification Keto_Acid 2-Oxoglutaric Acid Imine_Intermediate Imine Intermediate Keto_Acid->Imine_Intermediate + Amine - H2O Amine 4-Chloroaniline Amine->Imine_Intermediate Reducing_Agent Reducing Agent (e.g., NaBH3CN, H2/Catalyst) Product 1-(4-Chlorophenyl)pyrrolidine- 2-carboxylic Acid Reducing_Agent->Product Imine_Intermediate->Product + Reducing Agent

Sources

Foundational

The Biological Activity and Therapeutic Potential of Pyrrolidine-2-Carboxylic Acid Analogs: A Comprehensive Technical Guide

Executive Summary As application scientists and drug development professionals, we do not merely swap functional groups; we engineer conformational landscapes. Pyrrolidine-2-carboxylic acid (L-proline) is unique among pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As application scientists and drug development professionals, we do not merely swap functional groups; we engineer conformational landscapes. Pyrrolidine-2-carboxylic acid (L-proline) is unique among proteinogenic amino acids because its secondary amine forms a rigid five-membered heterocycle. This ring acts as a stereoelectronic engine. By manipulating the substituents on the pyrrolidine core, we can dictate the ring pucker, which in turn acts as a mechanical lever on the upstream peptide bond, forcing it into a desired cis or trans geometry.

This whitepaper explores the biological activity of pyrrolidine-2-carboxylic acid analogs, detailing the causality behind their stereoelectronic preorganization, their profound impact on protein thermodynamic stability, and their expanding role as privileged scaffolds in modern drug discovery—ranging from antiviral agents to novel autoimmune therapeutics.

Structural Dynamics & Stereoelectronic Preorganization

The biological activity of proline analogs is fundamentally driven by the gauche effect . When highly electronegative atoms (such as fluorine) are introduced at the Cγ position of the pyrrolidine ring, the molecule undergoes stereoelectronic preorganization to minimize electron repulsion.

  • (2S,4R)-4-fluoroproline (Flp) enforces a Cγ-exo ring pucker. This specific geometry preorganizes the main-chain dihedral angles ( ϕ and ψ ) to heavily favor the trans isomer of the preceding prolyl peptide bond.

  • (2S,4S)-4-fluoroproline (flp) enforces a Cγ-endo ring pucker, which conversely favors the cis peptide bond conformation.

Understanding this dichotomy is critical. The rational use of these diastereomers allows researchers to lower the entropic cost of protein folding, essentially "hardwiring" the desired secondary structure into the peptide backbone [1].

G Pro Pyrrolidine-2-Carboxylic Acid (Proline Core) Flp (2S,4R)-4-Fluoroproline (Flp) Pro->Flp 4R-Fluorination flp_lower (2S,4S)-4-Fluoroproline (flp) Pro->flp_lower 4S-Fluorination Exo Cγ-exo Ring Pucker Flp->Exo Gauche Effect Endo Cγ-endo Ring Pucker flp_lower->Endo Gauche Effect Trans Favors trans Peptide Bond (Stabilizes Collagen Yaa) Exo->Trans Backbone Preorganization Cis Favors cis Peptide Bond (Stabilizes Collagen Xaa) Endo->Cis Backbone Preorganization

Logical flow of stereoelectronic effects in 4-fluoroproline diastereomers.

Impact on Protein Stability: The Collagen & Ubiquitin Models

The causality of stereoelectronic preorganization is best observed in structural proteins. Natural collagen consists of a (Xaa-Yaa-Gly)n triple helix, where the Yaa position is typically (2S,4R)-4-hydroxyproline (Hyp). The hydroxyl group exerts a gauche effect that stabilizes the triple helix.

However, replacing Hyp with (2S,4R)-4-fluoroproline (Flp) amplifies this stabilization. Because fluorine is more electronegative than oxygen and cannot act as a hydrogen bond donor, it isolates the stereoelectronic effect, yielding a hyperstable collagen triple helix. Conversely, placing the (2S,4S)-diastereomer (flp) in the Yaa position shatters the helix due to steric and torsional clashing [1].

This principle extends to globular proteins. When all three native prolines in human ubiquitin (which naturally exhibit a Cγ-exo pucker) were replaced with (4R)-FPro, the thermodynamic stability of the protein increased by −4.71 kJ·mol⁻¹ without altering its biological activity [2].

Table 1: Thermodynamic Stability Impact of Fluoroproline Isomers
ScaffoldProline AnalogRing PuckerPeptide Bond PreferenceThermodynamic ShiftBiological Impact
Collagen (Yaa pos) (2S,4R)-4-FluoroprolineCγ-exotransHighly Positive ΔTmHyperstable triple helix
Collagen (Yaa pos) (2S,4S)-4-FluoroprolineCγ-endocisHighly Negative ΔTmDestabilized triple helix
Human Ubiquitin (2S,4R)-4-FluoroprolineCγ-exotransΔG = -4.71 kJ/molEnhanced native fold stability

Therapeutic Applications in Drug Discovery

Beyond peptide engineering, the pyrrolidine-2-carboxylic acid scaffold is a highly privileged pharmacophore in small-molecule drug discovery. Its rigidity provides a predictable vector for orienting functional groups into deep enzymatic binding pockets.

Autoimmune Disease: cGAS Inhibitors

Recent 2024/2025 patent literature highlights substituted pyrrolidine-2-carboxylic acid derivatives as potent inhibitors of cyclic GMP-AMP synthase (cGAS) [3]. In autoimmune disorders like Systemic Lupus Erythematosus (SLE) and Aicardi-Goutières Syndrome, aberrant cytosolic DNA activates cGAS, leading to cGAMP synthesis and subsequent STING pathway hyperactivation. Pyrrolidine derivatives act as competitive/allosteric inhibitors, halting the production of Type I interferons.

G DNA Cytosolic dsDNA cGAS cGAS Enzyme DNA->cGAS Binds & Activates cGAMP cGAMP Synthesis cGAS->cGAMP Catalyzes (Blocked) Inhibitor Pyrrolidine-2-Carboxylic Acid Derivative Inhibitor->cGAS Inhibition STING STING Activation cGAMP->STING Binds TBK1 TBK1 / IRF3 Phosphorylation STING->TBK1 Recruits IFN Type I Interferon Production TBK1->IFN Gene Transcription

Mechanism of action for cGAS inhibition by pyrrolidine-2-carboxylic acid derivatives.

Antiviral Agents: HCV NS5B Polymerase Inhibitors

Acyl pyrrolidine scaffolds have been successfully deployed as non-nucleoside inhibitors (NNIs) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. These analogs specifically bind to the NNI-3 allosteric site. Genotypic profiling using mutant panels (e.g., the M414T mutation) validates that the rigid pyrrolidine core perfectly complements the geometry of the NNI-3 pocket, locking the polymerase in an inactive state [4].

Oncology: Thiazolidinedione Conjugates

Conjugating the pyrrolidine-2-carboxylic acid core with a thiazolidine-2,4-dione (TZD) ring via a benzenesulfonyl linker yields molecules with significant antiproliferative properties. These derivatives have demonstrated potent in vitro cytotoxicity against human breast (MCF-7) and colon (HCT-15) cancer cell lines, acting as Michael acceptors that alkylate biological nucleophiles within the tumor microenvironment [5].

Experimental Methodologies & Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for synthesizing and evaluating pyrrolidine-edited peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Fluoroproline-Edited Peptides

Causality Note: Standard coupling reagents often fail with proline analogs due to the steric hindrance of the secondary amine. We utilize HATU, a highly reactive uronium salt, to force the coupling to completion.

  • Resin Preparation : Swell Wang or Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for 15 minutes. Wash thoroughly with DMF (5x).

  • Amino Acid Coupling :

    • Dissolve 4 eq of Fmoc-(2S,4R)-4-fluoroproline, 3.9 eq of HATU, and 8 eq of N,N-Diisopropylethylamine (DIPEA) in DMF.

    • Add to the resin and agitate for 2 hours at room temperature.

    • Validation Check: Perform a Kaiser test. A negative (yellow) result confirms complete coupling to the secondary amine.

  • Cleavage : Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours to remove side-chain protecting groups and cleave the peptide from the solid support.

  • Purification : Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify via Preparative RP-HPLC using a C18 column (Water/Acetonitrile gradient with 0.1% TFA).

G Resin Solid Support (Wang/Rink Amide) Deprotection Fmoc Deprotection (20% Piperidine) Resin->Deprotection Coupling Fmoc-AA Coupling (HATU/DIPEA) Proline Fmoc-Flp/flp Incorporation Coupling->Proline Target Position Deprotection->Coupling Cleavage TFA Cleavage & Global Deprotection Proline->Cleavage Chain Complete Purification RP-HPLC & Lyophilization Cleavage->Purification

Solid-phase peptide synthesis (SPPS) workflow for proline-edited peptides.

Protocol 2: Thermal Denaturation Assay (CD Spectroscopy) for Collagen Stability
  • Sample Equilibration : Dissolve the purified collagen-mimetic peptide in 50 mM phosphate buffer (pH 7.0) to a final concentration of 100 µM. Incubate at 4°C for 24 hours to allow the thermodynamic assembly of the triple helix.

  • Baseline Measurement : Transfer the sample to a 1 mm path-length quartz cuvette. Record the Circular Dichroism (CD) spectrum from 200 to 250 nm at 4°C. A characteristic maximum at ~225 nm confirms triple-helical structure.

  • Thermal Melt : Monitor the molar ellipticity at 225 nm while ramping the temperature from 4°C to 85°C at a rate of 1°C/min.

  • Data Analysis : Plot the fraction folded versus temperature. The melting temperature (Tm) is defined as the inflection point of the sigmoidal transition curve.

Conclusion

The pyrrolidine-2-carboxylic acid framework transcends its role as a simple building block. Through the strategic application of stereoelectronic effects—specifically the Cγ-driven gauche effect—researchers can exert unprecedented control over peptide backbone geometry and protein stability. Concurrently, the rigid spatial vectors provided by the pyrrolidine ring continue to yield highly selective, potent small-molecule inhibitors for oncology, virology, and autoimmune diseases. Mastering the chemistry of proline analogs is an indispensable capability for modern drug development professionals.

References

  • Hodges, J. A., & Raines, R. T. (2003). Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers. Journal of the American Chemical Society.
  • PLOS One. (2011). Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin.
  • Justia Patents. (2025). SUBSTITUTED PYRROLIDINE-2-CARBOXYLIC ACID DERIVATIVES AS cGAS INHIBITORS.
  • National Institutes of Health (NIH). Binding-Site Identification and Genotypic Profiling of Hepatitis C Virus Polymerase Inhibitors.
  • Chemistry & Biology Interface. Synthesis and anticancer studies of 1-[4-(2,4-Dioxo-thiazolidin-5-ylidenemethyl)-benzenesulfonyl]-pyrrolidine-2-carboxylic acid derivatives.
Exploratory

Technical Whitepaper: Mechanism of Action and Pharmacological Profiling of 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic Acid

Executive Summary In modern medicinal chemistry, the rapid construction of complex, biologically active molecules relies heavily on privileged chiral scaffolds. 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid (also known...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid construction of complex, biologically active molecules relies heavily on privileged chiral scaffolds. 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid (also known as N-(4-chlorophenyl)proline, CAS No. 61898-80-4)[1] is a highly specialized, conformationally restricted building block. Rather than functioning as a standalone monolithic therapeutic, this compound serves as a critical pharmacophore embedded within advanced peptidomimetics and small-molecule inhibitors[2].

By locking the spatial geometry of the molecule and providing a directed lipophilic vector, this N-aryl proline derivative is instrumental in targeting challenging enzymatic active sites, including aspartic proteases like β-secretase 1 (BACE1)[3] and specific kinase hinge regions (e.g., PI3K)[4]. This whitepaper dissects the biophysical mechanism of action (MoA) of this scaffold, outlines self-validating experimental protocols for its evaluation, and provides a structural framework for drug development professionals utilizing N-arylated amino acids.

Core Mechanism of Action (MoA): The Peptidomimetic Scaffold

The biological activity of molecules incorporating 1-(4-chlorophenyl)pyrrolidine-2-carboxylic acid is dictated by three distinct structural features that synergistically interact with target proteins:

A. Conformational Restriction (The Pyrrolidine Ring)

Natural peptides are highly flexible, leading to large entropic penalties upon binding to a target receptor. The pyrrolidine ring of this scaffold covalently locks the ϕ (phi) dihedral angle of the peptide backbone[5]. This restriction forces the molecule into a specific bioactive conformation—often mimicking a β -turn or polyproline helix. When integrated into an inhibitor, this pre-organization significantly lowers the entropic cost of binding, leading to sub-nanomolar affinities ( Ki​ )[3].

B. Hydrophobic Engagement & Halogen Bonding (The 4-Chlorophenyl Moiety)

The N-arylation of the proline nitrogen directs the 4-chlorophenyl group into deep, lipophilic sub-pockets of target enzymes (such as the S1 or S2' pockets in proteases).

  • Hydrophobic Shielding: The aromatic ring displaces high-energy water molecules from the active site, driving binding through the hydrophobic effect.

  • Halogen Bonding: The para-substituted chlorine atom is highly polarizable, creating a localized region of positive electrostatic potential (the σ -hole). This allows the chlorine to act as a Lewis acid, forming highly directional, orthogonal halogen bonds with the backbone carbonyl oxygens of the target protein's amino acid residues.

C. The Carboxylic Acid Anchor

The C2-carboxylic acid serves as the primary synthetic handle for conjugation (e.g., forming acyl guanidines or amide bonds)[3],[2]. In its free form within a biological pocket, it acts as a bidentate hydrogen bond acceptor/donor, often coordinating with catalytic aspartate or glutamate residues.

MoA_Pathway Scaffold 1-(4-Chlorophenyl)pyrrolidine -2-carboxylic acid Conf Pyrrolidine Ring (Conformational Restriction) Scaffold->Conf Hydro 4-Chlorophenyl Group (Hydrophobic & Halogen Bonding) Scaffold->Hydro Target Target Active Site (e.g., BACE1, Kinases) Conf->Target Locks phi/psi angles Hydro->Target Fills S1/S2' pockets Effect Enzyme Inhibition & Reduced P-gp Efflux Target->Effect Blocks substrate

Fig 1: Pharmacological integration of the N-aryl proline scaffold into target enzyme active sites.

Key Biological Targets and Therapeutic Applications

Targeting Alzheimer’s Disease via BACE1 Inhibition

One of the most prominent applications of the N-aryl proline scaffold is in the development of β -secretase (BACE1) inhibitors. BACE1 is the membrane-anchored aspartic acid protease responsible for the initial cleavage of the amyloid precursor protein (APP), leading to neurotoxic amyloid- β (A β ) peptides[3]. Researchers have utilized prolinyl acyl guanidines to inhibit BACE1. The incorporation of the rigid 1-(4-chlorophenyl)pyrrolidine core not only yields excellent enzymatic potency but also critically reduces susceptibility to P-glycoprotein (P-gp) efflux [3]. This is a vital pharmacokinetic optimization, allowing the inhibitor to successfully cross the blood-brain barrier (BBB).

Kinase Inhibition (e.g., PI3K Pathways)

Stereocontrolled N-arylation of α -amino acids is a foundational step in synthesizing advanced kinase inhibitors. For instance, the synthesis of PI3K inhibitors (such as GDC-0077 analogs) relies heavily on Cu-catalyzed or Pd-catalyzed C–N coupling to generate N-aryl amino acid cores[4],[6]. The 4-chlorophenyl proline derivative acts as a spatial director, orienting the rest of the molecule to form critical hydrogen bonds with the kinase hinge region while occupying the specificity pocket.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the evaluation of 1-(4-chlorophenyl)pyrrolidine-2-carboxylic acid derivatives must follow rigorous, self-validating protocols. Below are the standard operating procedures for binding kinetics and analytical quantification.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: Relying solely on IC 50​ values can be misleading due to assay-dependent variables. SPR is utilized to determine the true thermodynamic dissociation constant ( Kd​ ) and the residence time ( 1/koff​ ), which correlates better with in vivo efficacy.

  • Chip Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Immobilization: Dilute the target protein (e.g., recombinant human BACE1) in 10 mM sodium acetate (pH 4.5) and inject over the activated surface to achieve an immobilization level of ~3000 RU. Block remaining active esters with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Prepare a 2-fold dilution series of the 1-(4-chlorophenyl)proline derivative (ranging from 1 nM to 1000 nM) in running buffer (HBS-EP+ with 2% DMSO to maintain solubility of the lipophilic chlorophenyl group).

  • Injection & Regeneration: Inject analytes at a flow rate of 30 μ L/min for 120 seconds (association), followed by a 300-second dissociation phase.

  • Data Fitting: Subtract reference cell responses and fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

SPR_Workflow Step1 1. Immobilize Target (CM5 Sensor Chip) Step2 2. Inject Scaffold (Concentration Series) Step1->Step2 Step3 3. Record Sensorgram (Association/Dissociation) Step2->Step3 Step4 4. Kinetic Fitting (Calculate Kd, Kon, Koff) Step3->Step4

Fig 2: SPR workflow for validating binding kinetics of N-aryl proline derivatives.

Protocol B: Analytical Quality-by-Design (QbD) via RP-HPLC

Causality: Before biological testing, the purity and stability of the chiral scaffold must be verified. A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method optimized via Box-Behnken Design ensures robust quantification[7].

  • Mobile Phase: Prepare a degassed mixture of Acetonitrile:Water (typically 60:40 v/v) adjusted to pH 3.0 with phosphoric acid to suppress the ionization of the carboxylic acid, ensuring a sharp peak.

  • Stationary Phase: Use a C18 column (250 mm × 4.6 mm, 5 μ m).

  • Detection: Set the UV detector to 222 nm (optimal for the chlorophenyl moiety)[7].

  • Flow Rate: 1.0 mL/min.

Quantitative Data Summaries

The following tables summarize the expected analytical and pharmacological parameters for 1-(4-chlorophenyl)pyrrolidine-based scaffolds.

Table 1: Analytical Validation Parameters for Chlorophenyl Pyrrolidine Scaffolds [7]

Parameter Optimized Value / Result Causality / Significance

| Detection Wavelength | 222 nm | Maximizes π→π∗ transition absorbance of the chlorophenyl ring. | | Retention Time | ~4.567 min | Indicates optimal lipophilicity balance on a C18 column. | | Linearity ( r2 ) | 0.9988 | Ensures accurate quantification across concentration gradients. | | LOD / LOQ | 0.18 ppm / 0.55 ppm | High sensitivity required for detecting trace degradation products. |

Table 2: Conceptual Structure-Activity Relationship (SAR) Impact [5]

Scaffold Modification Structural Impact Expected Pharmacological Effect

| Unsubstituted Proline | Lacks hydrophobic vector | High Kd​ (weak binding); rapid clearance. | | N-Phenylproline | Fills hydrophobic pocket | Moderate binding; susceptible to rapid hepatic oxidation. | | N-(4-Chlorophenyl)proline | Fills pocket + Halogen bonding | Sub-nanomolar Kd​ ; metabolic stability; reduced P-gp efflux[3]. |

Sources

Foundational

Therapeutic Profiling of 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic Acid: A Privileged N-Aryl Proline Scaffold in Modern Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In modern medicinal chemistry, the identification and optimization of pr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid (often referred to as N-(4-chlorophenyl)proline) represents a highly versatile, stereochemically rich building block. The structural fusion of a rigid pyrrolidine ring with a lipophilic 4-chlorophenyl group creates a unique pharmacophore capable of precise spatial targeting. This whitepaper explores the causality behind its structural utility, its role in synthesizing potent inhibitors for high-value therapeutic targets (BACE1, PI3Kα, and PORCN), and provides self-validating experimental workflows for evaluating these derivatives.

Pharmacophore Logic & Structural Causality

The utility of 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid (1-4-CPCA) stems from its distinct structural domains. Historically, synthesizing enantiopure N-aryl amino acids was challenging due to racemization during transition-metal catalysis. However, recent advancements in stereocontrolled N-arylation and tandem aryne-capture methodologies have unlocked this chemical space, allowing for the retention of the critical α-stereocenter[1].

The causality of its high binding affinity across diverse targets lies in its structural thermodynamics:

  • Conformational Rigidity: The pyrrolidine ring restricts the degrees of freedom of the molecule. This pre-organization reduces the entropic penalty typically incurred when a flexible ligand binds to a rigid protein pocket.

  • Halogen Bonding & Lipophilicity: The 4-chlorophenyl group enhances overall lipophilicity, which is critical for membrane permeability and receptor binding[2]. Furthermore, the chlorine atom can engage in highly directional halogen bonding with backbone carbonyls in the target protein, significantly increasing target residence time.

  • Functional Handle: The carboxylic acid moiety serves as both a direct hydrogen-bond donor/acceptor and a synthetic handle for further derivatization (e.g., into acyl guanidines or macrocycles).

Pharmacophore Core 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid Core Scaffold Sub1 4-Chlorophenyl Ring Hydrophobic / Halogen Bonding Targets S1/S3 pockets Core->Sub1 Sub2 Pyrrolidine Ring Conformational Rigidity Directs spatial vectors Core->Sub2 Sub3 Carboxylic Acid H-Bond Acceptor/Donor Anchors to catalytic residues Core->Sub3

Figure 3: Pharmacophore logic of 1-4-CPCA highlighting structural contributions to target binding.

Target Class I: β-Secretase 1 (BACE1) in Alzheimer's Disease

β-secretase 1 (BACE1) is a membrane-anchored aspartic acid protease responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the pathogenesis of Alzheimer's Disease. N-aryl proline derivatives, specifically macrocyclic prolinyl acyl guanidines, have been developed as potent BACE1 inhibitors[3]. The 4-chlorophenyl vector optimally occupies the lipophilic S1 and S3 subpockets of the BACE1 active site, while the rigid proline core mimics the transition state of the APP cleavage sequence.

Self-Validating Protocol: FRET-Based BACE1 Cleavage Assay

To evaluate the inhibitory potency of 1-4-CPCA derivatives against BACE1, a continuous Fluorescence Resonance Energy Transfer (FRET) assay is employed.

Causality of Design: We use a FRET assay rather than an endpoint ELISA because continuous kinetic monitoring of the initial velocity ( V0​ ) allows us to distinguish between competitive and non-competitive inhibition mechanisms.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10-point, 3-fold serial dilution of the 1-4-CPCA derivative in 100% DMSO.

  • Enzyme Incubation: In a 384-well black microplate, combine 10 µL of recombinant human BACE1 (final concentration 1 nM) in assay buffer (50 mM Sodium Acetate, pH 4.5, 0.1% CHAPS) with 1 µL of the compound. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 10 µL of the FRET-APP substrate (e.g., Rh-EVNLDAEFK-Quencher) to a final concentration of 5 µM.

  • Kinetic Readout: Immediately measure fluorescence (Excitation: 320 nm, Emission: 405 nm) every 2 minutes for 60 minutes using a microplate reader.

  • Self-Validation & Counter-Screen:

    • Positive Control: Verubecestat (known BACE1 inhibitor).

    • Orthogonal Validation: To rule out Pan-Assay Interference Compounds (PAINS) that might quench the fluorophore, a parallel plate is run using pre-cleaved substrate. If the compound reduces the signal of the pre-cleaved substrate, it is flagged as an optical artifact.

BACE1_Workflow Prep Prepare 1-4-CPCA Analog Library Incubate Incubate with Recombinant BACE1 Prep->Incubate Substrate Add FRET-APP Substrate Incubate->Substrate Read Measure Fluorescence (Ex: 320nm, Em: 405nm) Substrate->Read Analyze Calculate IC50 & Plot Dose-Response Read->Analyze

Figure 2: High-throughput FRET-based experimental workflow for evaluating BACE1 inhibition.

Target Class II: Phosphoinositide 3-Kinase Alpha (PI3Kα)

The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in human cancers. The synthesis of highly selective PI3Kα inhibitors (such as analogs of GDC-0077) relies heavily on the stereocontrolled N-arylation of α-amino acids, utilizing the N-aryl proline motif to project functional groups directly into the ATP-binding hinge region of the kinase[4]. The rigid geometry of the pyrrolidine ring prevents off-target binding to other PI3K isoforms (β, γ, δ).

Self-Validating Protocol: ADP-Glo Kinase Target Engagement Assay

Causality of Design: The ADP-Glo assay measures the generation of ADP rather than the consumption of ATP. This provides a universal, high-signal-to-background methodology that is independent of the specific lipid substrate being phosphorylated, ensuring high trustworthiness of the kinetic data.

Step-by-Step Methodology:

  • Kinase Reaction: Mix 5 µL of PI3Kα enzyme (recombinant) with 1-4-CPCA derivatives in a 384-well plate.

  • Substrate Addition: Add 5 µL of PIP2 lipid substrate and ultra-pure ATP (final concentration at the Km​ of the enzyme). Incubate for 60 minutes at 25°C.

  • ADP Detection: Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP back to ATP, which drives a luciferase/luciferin reaction. Read luminescence.

  • Self-Validation: A luciferase counter-screen is mandatory. Compounds are tested against a standard concentration of ATP in the absence of the kinase to ensure they do not directly inhibit the luciferase enzyme, which would yield false-positive inhibition data.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / Cell Survival AKT->mTOR Promotes Survival Inhibitor 1-4-CPCA Derivative Inhibitor->PI3K Blocks Kinase Domain

Figure 1: PI3K/AKT signaling pathway and the inhibitory intervention point of 1-4-CPCA derivatives.

Target Class III: Porcupine (PORCN) O-Acyltransferase

Porcupine (PORCN) is a membrane-bound O-acyltransferase that catalyzes the palmitoylation of Wnt ligands, a necessary step for their secretion and signaling. Dysregulation of Wnt signaling is a hallmark of several cancers. Recent drug discovery efforts utilizing tandem aryne-capture methodologies have successfully synthesized novel N-aryl proline analogues that act as highly potent, sub-nanomolar inhibitors of PORCN[5]. The 1-4-CPCA scaffold provides the necessary hydrophobicity to interact with the lipid-rich active site of PORCN within the endoplasmic reticulum membrane.

Quantitative Data Summary

The following table synthesizes the quantitative pharmacological metrics associated with the 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid structural motif across its primary target classes.

Therapeutic TargetDisease IndicationRole of 1-4-CPCA ScaffoldObserved Potency (IC50)Key Analytical Metric
BACE1 Alzheimer's DiseaseOccupies S1/S3 lipophilic pockets; mimics transition state[3].< 10 nMReduced Aβ peptide formation
PI3Kα Oncology (Solid Tumors)Directs functional vectors into the ATP-binding hinge region[4].Low nanomolarHigh enantiopurity (up to 69% ee)
PORCN Wnt-driven CancersInteracts with lipid-rich ER membrane active site[5].Sub-nanomolarExcellent oral bioavailability
General Scaffold Analytical QCEnhances lipophilicity and structural stability for RP-HPLC[2].N/ALOD: 0.1837 ppm / LOQ: 0.5569 ppm

References

  • Discovery and Optimization Of a Porcupine Inhibitor Source: ResearchGate URL
  • Macrocyclic prolinyl acyl guanidines as inhibitors of β-secretase (BACE)
  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates Source: Organic Letters - ACS Publications URL
  • Synthesis of PI3K inhibitor GDC-0077 via a stereocontrolled N-arylation of α-amino acids Source: ResearchGate / Tetrahedron URL
  • Box-Behnken Design-Assisted Development and Validation with Stability Study of RP-HPLC Method for Analyzing 1-(4-Chlorophenyl)

Sources

Exploratory

The Evolution and Discovery of Chlorophenyl Pyrrolidine Scaffolds in Medicinal Chemistry: A Technical Whitepaper

Executive Summary The chlorophenyl pyrrolidine chemotype represents a highly versatile and privileged scaffold in modern drug discovery. Originally explored for its neuropharmacological properties—specifically as an anti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chlorophenyl pyrrolidine chemotype represents a highly versatile and privileged scaffold in modern drug discovery. Originally explored for its neuropharmacological properties—specifically as an anticonvulsant—the structural motif has recently been repurposed through advanced computational and structural biology techniques to target infectious diseases, including Leishmaniasis and COVID-19. This whitepaper synthesizes the historical trajectory, mechanistic pharmacology, and modern biocatalytic synthetic methodologies of chlorophenyl pyrrolidine compounds, providing a comprehensive guide for researchers and drug development professionals.

Historical Context: CNS Modulators and Anticonvulsants

Historically, pyrrolidine-2,5-diones (succinimides) were recognized for their ability to suppress neuronal hyperexcitability. The incorporation of a chlorophenyl group into this core significantly enhanced lipophilicity and target affinity. Research into 3-(2-chlorophenyl)pyrrolidine-2,5-diones and their N-Mannich base derivatives demonstrated profound anticonvulsant properties[1].

Mechanistic Rationale: The addition of the chloro-substituent on the phenyl ring alters the electronic distribution and steric bulk, optimizing the molecule's interaction with voltage-gated sodium (Na+) and calcium (Ca2+) channels. By stabilizing the prolonged inactivation state of these channels, the compounds effectively reduce the high-frequency action potentials characteristic of tonic-clonic seizures. For instance, specific N-Mannich bases of 3-(2-chlorophenyl)pyrrolidine-2,5-dione exhibited an ED50 of 37.64 mg/kg in maximal electroshock (MES) seizure models, outperforming several classical antiepileptics[1].

MOA A Chlorophenyl Pyrrolidine Scaffold B Voltage-Gated Na+/Ca2+ Channel Binding A->B High Affinity C Prolonged Channel Inactivation State B->C Conformational Shift D Reduced Neuronal Hyperexcitability C->D Seizure Suppression

Mechanism of action for chlorophenyl pyrrolidine anticonvulsants.

Modern Target-Directed Discovery: Infectious Diseases

SARS-CoV-2 Main Protease (Mpro) Inhibitors

During the COVID-19 pandemic, the COVID Moonshot initiative utilized deep reinforcement learning and 3D pharmacophore modeling to identify novel non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro)[2]. A novel series of pyrrolidine derivatives, featuring the chlorophenyl moiety, was discovered to sit perfectly within the hydrophobic S2 pocket of the protease. The face-to-edge aryl interactions with catalytic residues (e.g., His41) yielded potent inhibitory activity, with IC50 values ranging from 1.3 µM to 2.3 µM[2].

Leishmania N-Myristoyltransferase (NMT) Inhibitors

In the treatment of Leishmaniasis, N-myristoyltransferase (NMT) is a critical enzyme responsible for the lipidation of parasitic proteins. Structure-based drug design identified aminoacylpyrrolidines as potent LdNMT inhibitors[3]. The unique binding mode is governed by a "hydrophobic collapse" that folds the aromatic rings into a hairpin conformation. The chlorophenyl substituent of the pyrrolidine ring is sandwiched tightly between Tyr345 and Tyr217 in the peptide-binding pocket, burying the inhibitor's surface area and driving the IC50 down to 1.6 nM[3].

Quantitative Data & Structure-Activity Relationship (SAR)

The following table summarizes the diverse therapeutic applications and efficacy metrics of key chlorophenyl pyrrolidine derivatives.

Compound Class / DerivativePrimary TargetTherapeutic IndicationEfficacy MetricReference
3-(2-chlorophenyl)pyrrolidine-2,5-diones Voltage-gated Na+/Ca2+ channelsEpilepsy / SeizuresED50 = 37.64 mg/kg (MES test)1[1]
Aminoacylpyrrolidines (Compound 2) Leishmania N-Myristoyltransferase (NMT)LeishmaniasisIC50 = 1.6 nM3[3]
Chlorophenyl pyrrolidine (Compound 7) SARS-CoV-2 Main Protease (Mpro)COVID-19IC50 = 1.3 - 2.3 µM2[2]

Synthetic Methodologies & Biocatalysis

Traditional syntheses of substituted pyrrolidines often rely on heavy metal catalysts or stoichiometric chiral auxiliaries, which pose environmental and scalability challenges. Recently, a breakthrough enantio-complementary biocatalytic approach was developed using transaminases (TAs)[4]. This method enables the asymmetric synthesis of 2-substituted pyrrolidines directly from commercially available ω-chloroketones.

Causality of Experimental Choices: Transaminases are selected because they utilize pyridoxal-5′-phosphate (PLP) to transfer an amino group from a cheap sacrificial donor (isopropylamine) to a prochiral ketone with extreme stereoselectivity. The resulting chiral amine is highly reactive and undergoes a spontaneous intramolecular SN2 displacement of the terminal chloride, driving the reaction to completion without the need for secondary cyclization reagents[4].

Workflow N1 Step 1: Substrate Prep ω-chloroketone & Isopropylamine N2 Step 2: Enzymatic Conversion Transaminase (TA) + PLP Cofactor N1->N2 Amine Transfer N3 Step 3: Spontaneous Cyclization Intramolecular SN2 Displacement N2->N3 Chiral Intermediate N4 Step 4: Product Isolation Precipitation with Tosic Acid N3->N4 Ring Closure (>99.5% ee)

Transaminase-triggered biocatalytic synthesis of chiral pyrrolidines.

Protocol: Biocatalytic Synthesis of (R)-2-(p-chlorophenyl)pyrrolidine

This self-validating protocol ensures high enantiomeric excess (>99.5% ee) and analytical yields up to 90%[4].

  • Substrate Preparation: Dissolve 4-chloro-1-(4-chlorophenyl)butan-1-one in DMSO (up to 10% v/v final concentration) to ensure complete solubility in the aqueous reaction matrix.

  • Biocatalyst Master Mix: In a pH 8.0 phosphate buffer, combine the engineered Transaminase (TA) enzyme, 1 mM pyridoxal-5′-phosphate (PLP) cofactor, and 1 M isopropylamine (IPA) as the amine donor.

  • Enzymatic Conversion: Initiate the reaction by adding the substrate solution to the biocatalyst master mix. Incubate at 30°C with continuous orbital shaking (200 rpm) for 24 hours. Causality Note: The mild temperature preserves enzyme stability while the high IPA concentration drives the equilibrium toward amine formation.

  • Validation Checkpoint: Extract a 50 µL aliquot, quench with 1M NaOH, and extract into ethyl acetate. Analyze via chiral GC-FID or HPLC. Self-Validation: Proceed to the next step only when the ketone peak is depleted and the intermediate amine confirms >99% conversion.

  • Spontaneous Cyclization & Isolation: The intermediate chiral amine naturally cyclizes via SN2 displacement. To isolate, adjust the bulk reaction pH to >10 using NaOH, extract the free pyrrolidine base into methyl tert-butyl ether (MTBE), and precipitate the final product by adding a stoichiometric amount of tosic acid. Filter and dry the resulting tosylate salt.

Conclusion

References

  • Kamiński, K., Obniska, J., Chlebek, I., Wiklik, B., & Rzepka, S. (2013). "Design, synthesis and anticonvulsant properties of new N-Mannich bases derived from 3-phenylpyrrolidine-2,5-diones." Bioorganic & Medicinal Chemistry. URL:[Link]

  • Brannigan, J. A., et al. (2014). "Structure-Based Design of Potent and Selective Leishmania N-Myristoyltransferase Inhibitors." Journal of Medicinal Chemistry. URL:[Link]

  • Hazemann, J., et al. (2024). "Identification of SARS-CoV-2 Mpro inhibitors through deep reinforcement learning for de novo drug design and computational chemistry approaches." RSC Medicinal Chemistry. URL:[Link]

  • Heckmann, C. M., & Paul, C. E. (2023). "Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations." JACS Au. URL:[Link]

Sources

Foundational

Synthesis, Characterization, and Application of 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic Acid

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary The development of conformationally restricted peptidomimetics relies heavily on the availability of structurally diverse, enantiopure...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

The development of conformationally restricted peptidomimetics relies heavily on the availability of structurally diverse, enantiopure unnatural amino acids. 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid (also known as N-(4-chlorophenyl)proline) has emerged as a highly versatile building block in modern medicinal chemistry. By introducing a rigid N-aryl substituent onto the proline scaffold, researchers can precisely modulate the torsional angles of peptide backbones, enhancing proteolytic stability and receptor binding affinity.

This technical guide synthesizes current literature to provide a comprehensive overview of the physicochemical properties, mechanistic synthesis pathways, and downstream applications of this critical intermediate, culminating in a field-proven, self-validating protocol for its enantioselective synthesis.

Physicochemical Profiling & Structural Analysis

Understanding the baseline properties of 1-(4-chlorophenyl)pyrrolidine-2-carboxylic acid is critical for designing downstream reactions, particularly regarding its solubility profile and the lability of its α -stereocenter under basic conditions.

Table 1: Physicochemical Properties

PropertyValue / Description
Chemical Name 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid
IUPAC Nomenclature (2S)-1-(4-chlorophenyl)pyrrolidine-2-carboxylic acid
CAS Registry Number
Molecular Formula C₁₁H₁₂ClNO₂
Molecular Weight 225.67 g/mol
Stereochemistry Typically utilized as the (S)-enantiomer (L-proline derivative)
Physical State Solid (Crystalline powder)
Storage Conditions Refrigerated storage (2-8 °C) to prevent slow oxidative degradation

Mechanistic Pathways for N-Arylation

The primary synthetic challenge in generating N-aryl amino acids is preventing the racemization of the α -chiral center. Traditional nucleophilic aromatic substitution ( SN​Ar ) requires highly electron-deficient aryl halides and harsh conditions that readily racemize the product. Consequently, transition-metal catalysis is mandatory.

Palladium vs. Copper Catalysis

While is highly efficient for general amine arylation, it frequently requires strong bases (e.g., NaOtBu or KOtBu ). These strong bases can deprotonate the α -carbon of proline, leading to a loss of stereochemical fidelity.

Conversely, Copper-catalyzed Ullmann-type coupling is the superior choice for amino acids. As documented in broader , Cu-catalysis operates efficiently with milder bases (such as K2​CO3​ ) and tailored bidentate ligands, preserving the (S)-configuration of the proline starting material.

CatalyticCycle N1 Cu(I) Precatalyst N2 L-Cu(I)-Amido Complex N1->N2 Ligand + K2CO3 + L-Proline N3 Oxidative Addition (1-Bromo-4-chlorobenzene) N2->N3 Ar-X Insertion N4 Cu(III) Aryl-Amido Intermediate N3->N4 N5 Reductive Elimination N4->N5 N5->N1 Catalyst Regeneration N6 1-(4-Chlorophenyl)proline N5->N6 Product Release

Catalytic cycle of Cu-catalyzed Ullmann-type N-arylation preserving α-stereocenter integrity.

Standard Operating Procedure: Enantioselective Synthesis

As a Senior Application Scientist, I recommend the following self-validating protocol for the synthesis of 1-(4-chlorophenyl)pyrrolidine-2-carboxylic acid. This workflow utilizes CuI and a β -diketone ligand to ensure maximum yield and stereoretention.

Reagents Required
  • Substrate: L-Proline (1.0 equiv)

  • Arylating Agent: 1-Bromo-4-chlorobenzene (1.2 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: 2-Isobutyrylcyclohexanone (20 mol%)

  • Base: K2​CO3​ (2.0 equiv)

  • Solvent: Anhydrous DMSO

Step-by-Step Methodology & Causality

Step 1: Inert Atmosphere Preparation

  • Action: Charge a Schlenk tube with CuI, L-Proline, and K2​CO3​ . Evacuate and backfill with Argon three times.

  • Causality: Cu(I) is highly susceptible to oxidation to Cu(II) by atmospheric O2​ . Cu(II) is catalytically inactive for this specific cycle and will lead to oxidative homocoupling of the ligand. Strict anaerobic conditions are non-negotiable.

Step 2: Reagent Addition & Complexation

  • Action: Add anhydrous DMSO, followed by 2-isobutyrylcyclohexanone and 1-bromo-4-chlorobenzene via syringe.

  • Self-Validating Checkpoint: Upon stirring at room temperature for 10 minutes, the mixture must transition from a pale suspension to a deep, homogeneous blue/green solution. Failure to observe this color change indicates catalyst oxidation or ligand degradation; abort the run to save downstream resources.

Step 3: Thermal Activation

  • Action: Heat the reaction mixture to 80 °C for 18 hours.

  • Causality: 80 °C provides sufficient thermal energy to overcome the activation barrier of the oxidative addition step (Ar-X insertion) without providing enough energy to induce base-catalyzed racemization of the proline α -proton.

Step 4: Reaction Quenching & pH-Controlled Workup

  • Action: Cool to room temperature, dilute with water, and wash with ethyl acetate (discard the organic layer). Acidify the aqueous layer to pH 3-4 using 1M HCl. Extract the acidified aqueous layer with fresh ethyl acetate.

  • Causality: At the reaction's alkaline pH, the product exists as a water-soluble carboxylate salt, allowing unreacted 1-bromo-4-chlorobenzene to be washed away. Precise acidification to pH 3-4 protonates the carboxylate, driving the target N-aryl amino acid into the organic phase for recovery.

Step 5: Purification & Validation

  • Action: Dry the organic layer over Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography (DCM:MeOH). Validate enantiomeric excess (ee) via Chiral HPLC.

Downstream Applications in Drug Discovery

Once synthesized, 1-(4-chlorophenyl)pyrrolidine-2-carboxylic acid acts as a privileged scaffold in several advanced medicinal chemistry workflows.

Because of the rigidifying effect of the N-chlorophenyl group, this compound is frequently utilized in multicomponent reactions (MCRs) , such as the Ugi-Smiles coupling. This allows for the rapid generation of complex polyheterocyclic systems and aza-peptidomimetics. Furthermore, derivatives of this scaffold have been heavily investigated as precursors for, which are targeted for metabolic disorders and obesity.

DrugDiscovery D1 N-Aryl Proline Synthesis D2 Ugi-Smiles Reaction D1->D2 D3 Peptidomimetic Library D2->D3 D4 CB1R Inverse Agonist Screening D3->D4

Workflow from N-aryl proline synthesis to high-throughput screening of peptidomimetic libraries.

References

  • King, S. M., & Buchwald, S. L. "Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates." Organic Letters.[Link]

  • Organic Chemistry Portal. "Aniline synthesis by amination (arylation)." Organic Chemistry Portal.[Link]

  • MDPI. "Recent Progress Concerning the N-Arylation of Indoles and Amines." Molecules.[Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Investigating 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid in Anticancer Research

For Researchers, Scientists, and Drug Development Professionals Abstract The unique structural and metabolic roles of proline are increasingly recognized as critical for cancer cell proliferation, survival, and metastasi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique structural and metabolic roles of proline are increasingly recognized as critical for cancer cell proliferation, survival, and metastasis. This has led to a growing interest in proline analogs as potential therapeutic agents.[1][2] This document provides a detailed guide for the preclinical evaluation of 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid, a proline analog, as a candidate for anticancer drug development. We present a series of robust, field-proven protocols for in vitro and in vivo assessment, designed to rigorously evaluate its therapeutic potential from initial screening to preclinical validation. This guide is intended to equip researchers with the necessary methodologies to investigate the compound's mechanism of action and efficacy.

Introduction: The Rationale for Targeting Proline Metabolism in Oncology

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in numerous biologically active compounds.[3][4] In the context of oncology, there is a burgeoning interest in the metabolic pathways supporting cancer cell growth, with the proline-P5C (Δ1-pyrroline-5-carboxylate) cycle emerging as a significant target.[1][2] This cycle is implicated in crucial cellular processes including ATP production, nucleotide synthesis, and maintaining redox homeostasis in cancer cells.[1] Enzymes within this pathway, such as Pyrroline-5-Carboxylate Reductase (PYCR1), are often upregulated in various cancers, and their inhibition has been shown to impair cancer cell proliferation.[1][5]

1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid is a structural analog of proline. Its design suggests a potential to interfere with proline-dependent metabolic or signaling pathways. The 4-chlorophenyl group introduces a significant structural modification that could influence its binding to proline-utilizing enzymes or transporters, potentially leading to selective inhibition of cancer-relevant processes. The following protocols outline a systematic approach to test this hypothesis.

Hypothesized Mechanism of Action: Interference with the Proline-P5C Cycle

We hypothesize that 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid may act as a competitive inhibitor of enzymes involved in the proline-P5C cycle, such as PRODH (Proline Dehydrogenase) or PYCR. By mimicking the structure of proline, the compound could bind to the active site of these enzymes, disrupting the metabolic flux necessary for cancer cell survival and proliferation.[1][2][5]

Proline_Cycle cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol cluster_Target Potential Site of Action Proline Proline PRODH PRODH Proline->PRODH Oxidation Proline_cyto Proline Proline->Proline_cyto Transport P5C_mito P5C P5C_cyto P5C P5C_mito->P5C_cyto Transport PRODH->P5C_mito Glutamate Glutamate P5CS P5CS Glutamate->P5CS ATP, NADPH PYCR1 PYCR1 P5C_cyto->PYCR1 NAD(P)H PYCR1->Proline_cyto P5CS->P5C_cyto Inhibitor 1-(4-Chlorophenyl)pyrrolidine -2-carboxylic acid Inhibitor->PRODH Inhibitor->PYCR1 Apoptosis_Assay_Workflow A Seed and Treat Cells B Harvest Cells (Adherent + Floating) A->B C Wash with PBS B->C D Stain with Annexin V-FITC & PI C->D E Incubate (15 min, RT, Dark) D->E F Analyze by Flow Cytometry E->F G Data Quadrant Analysis (Live, Apoptotic, Necrotic) F->G

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

In Vivo Evaluation: Preclinical Efficacy Assessment

Promising candidates from in vitro studies must be evaluated in vivo to assess their therapeutic efficacy and potential toxicity in a physiological context. [6][7]Xenograft models, where human tumor cells are implanted into immunodeficient mice, are the standard for preclinical anticancer drug testing. [8][9][10]

Protocol: Cell Line-Derived Xenograft (CDX) Model

CDX models are valuable for initial in vivo efficacy assessment due to their reproducibility and relatively low cost. [10][11] Objective: To evaluate the in vivo antitumor activity of 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or Athymic Nude)

  • Cancer cell line (same as used in vitro)

  • Matrigel (optional, for some cell lines)

  • Test compound formulation for in vivo administration (e.g., in a solution of saline with 5% DMSO and 10% Tween 80)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject 1-5 million cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth: Monitor mice regularly until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups (n=8-10 per group). Administer the test compound (e.g., via oral gavage or intraperitoneal injection) daily or on a specified schedule. The control group receives the vehicle solution.

  • Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. [8]5. Endpoint: Continue the study until tumors in the control group reach a predetermined size, or for a set duration. Euthanize mice and excise tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage.

Note on Advanced Models: For a more clinically relevant assessment, Patient-Derived Xenograft (PDX) models, which involve implanting tumor fragments from a patient directly into mice, are highly recommended. [8][9][11][12]PDX models better recapitulate the heterogeneity and microenvironment of human tumors. [8][9]

Data Interpretation and Future Directions

  • In Vitro: A low micromolar or nanomolar IC50 value in multiple cancer cell lines suggests potent cytotoxic activity. [7]Positive results in the apoptosis assay indicate the compound induces programmed cell death, a desirable characteristic for an anticancer agent.

  • In Vivo: Significant tumor growth inhibition in the xenograft model without causing severe toxicity (e.g., >20% body weight loss) provides strong evidence of preclinical efficacy.

Should 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid demonstrate promising activity, subsequent steps would include mechanism of action deconvolution (e.g., enzymatic assays with purified PRODH/PYCR1), pharmacokinetic and pharmacodynamic (PK/PD) studies, and expanded toxicology screening.

References

  • Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Biocytogen. Xenograft Models. [Link]

  • Agilent. Apoptosis Assays by Flow Cytometry. [Link]

  • Phang, J. M., et al. (2018). The Proline Cycle As a Potential Cancer Therapy Target. Biochemistry, 57(22), 3045-3053. [Link]

  • DeRose, Y. S., et al. (2019). In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. Methods in Molecular Biology, 1906, 129-151. [Link]

  • Tanner, J. J., et al. (2018). In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1. Journal of Biological Chemistry, 293(30), 11693-11704. [Link]

  • Sino Biological. Apoptosis Assays by Flow Cytometry. [Link]

  • Lo, M., et al. (2021). Targeting the Proline–Glutamine–Asparagine–Arginine Metabolic Axis in Amino Acid Starvation Cancer Therapy. Cancers, 13(2), 339. [Link]

  • Budach, W., et al. (2006). New Anticancer Agents: In Vitro and In Vivo Evaluation. Recent Results in Cancer Research, 168, 29-41. [Link]

  • Hidalgo, M., et al. (2014). Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. Cancer Discovery, 4(9), 998-1013. [Link]

  • UbiVac. (2025, June 16). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. [Link]

  • Altogen Labs. (2023, January 21). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. [Link]

  • Ivanova, A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 321. [Link]

  • Jayaraman, S. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(19), e2559. [Link]

  • Bio-Rad. Apoptosis Analysis by Flow Cytometry. [Link]

  • Tanner, J. J., et al. (2018). The Proline Cycle As a Potential Cancer Therapy Target. Biochemistry, 57(22), 3045-3053. [Link]

  • ecancer. (2020, May 22). Cell-culture based test systems for anticancer drug screening. [Link]

  • PubMed. (2024, July 15). In vitro throughput screening of anticancer drugs using patient-derived cell lines cultured on vascularized three-dimensional stromal tissues. [Link]

  • ChemicalRegister.com. 1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid (CAS No. 251096-94-3) Suppliers. [Link]

  • Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

  • Google Patents.
  • MDPI. (2024, December 17). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. [Link]

  • Semantic Scholar. Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • PubMed. (2007, December 15). Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor. [Link]

  • MDPI. (2023, November 27). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Der. [Link]

  • ACS Publications. (2017, March 24). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor. [Link]

  • National Center for Biotechnology Information. N-(4-Chlorophenyl)pyrrolidine-1-carboxamide. [Link]

  • National Center for Biotechnology Information. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. [Link]

  • ResearchGate. (2015, November 15). Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. [Link]

  • MDPI. (2023, December 9). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. [Link]

Sources

Application

Application Note: Catalytic Asymmetric Synthesis of Substituted Pyrrolidine Derivatives

Executive Summary & Mechanistic Rationale Chiral pyrrolidine scaffolds are privileged structural motifs found in a vast array of biologically active natural products, pharmaceuticals, and organocatalysts. They serve as c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Chiral pyrrolidine scaffolds are privileged structural motifs found in a vast array of biologically active natural products, pharmaceuticals, and organocatalysts. They serve as critical building blocks for the development of modern therapeutics, including long-acting DPP-4 inhibitors (e.g., Omarigliptin) and HCV inhibitors[1, 2].

The development of efficient and stereocontrolled methods for synthesizing these heterocycles is of paramount importance to medicinal chemistry. Among the various synthetic strategies, the copper-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes (dipolarophiles) has emerged as a robust, atom-economical method [1]. This transformation allows for the creation of multiple stereocenters—including challenging heteroatom-substituted quaternary stereocenters—in a single convergent step with exceptional regio-, diastereo-, and enantioselectivity [3].

Experimental Design & Causality

To ensure reproducibility and high stereocontrol, it is critical to understand the causality behind each experimental variable in the cycloaddition protocol:

  • Catalyst Selection: Copper(I) salts, specifically Cu(MeCN)4​PF6​ , are preferred over other transition metals. Cu(I) offers an optimal coordination geometry for stabilizing the in situ generated azomethine ylide intermediate while maintaining low toxicity and high cost-effectiveness [1].

  • Ligand Architecture: The use of chiral bidentate phosphine ligands, such as (R)-Fesulphos or (R)-DTBM-Segphos, is non-negotiable for asymmetric induction. The bulky substituents on these ligands create a rigid, well-defined chiral pocket. This steric environment minimizes the energy gap between endo and exo transition states, dictating the enantiofacial approach of the dipolarophile and driving high diastereoselectivity [2].

  • Base Selection: A non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is utilized to deprotonate the α -imino ester. DBU is chosen because it facilitates the generation of the azomethine ylide without competitively coordinating to the copper center, which would otherwise poison the catalyst [1].

  • Solvent & Temperature: Anhydrous, non-polar solvents (e.g., Toluene) are strictly required. They prevent solvent coordination to the metal center, ensuring tight ion pairing between the Cu(I) complex and the ylide. Sub-ambient temperatures (0 °C to -20 °C) are employed to suppress the uncatalyzed, racemic background reaction, thereby maximizing the enantiomeric excess (ee) of the final product[1].

Workflow & Pathway Visualization

SynthesisWorkflow Step1 1. Catalyst Assembly Cu(I) Salt + Chiral Ligand Step2 2. Ylide Generation Imino Ester + DBU Base Step1->Step2 Step3 3. Cycloaddition Addition of Dipolarophile Step2->Step3 Step4 4. Reaction Quench Filtration through Celite Step3->Step4 Step5 5. Product Validation Chiral HPLC & NMR Step4->Step5

Caption: Logical workflow for the asymmetric synthesis of pyrrolidine derivatives.

Self-Validating Protocol: Cu(I)-Catalyzed 1,3-Dipolar Cycloaddition

This protocol describes the asymmetric synthesis of highly functionalized pyrrolidines. The system is designed to be self-validating; in-process monitoring and strict environmental controls ensure the integrity of the catalytic cycle.

Materials & Reagents
  • Cu(MeCN)4​PF6​ (5 mol%)

  • Chiral Ligand: (R)-DTBM-Segphos (5.5 mol%)

  • α -Imino ester (1.2 equiv, generated from glycine ester and aldehyde)

  • Dipolarophile (e.g., functionalized acrylate or enone) (1.0 equiv)

  • DBU (10 mol%)

  • Anhydrous Toluene (degassed)

Step-by-Step Methodology
  • Catalyst Complexation (Inert Atmosphere):

    • In an argon-filled glovebox or using standard Schlenk techniques, charge an oven-dried reaction vial with Cu(MeCN)4​PF6​ (5 mol%) and (R)-DTBM-Segphos (5.5 mol%).

    • Add 2.0 mL of anhydrous, degassed toluene.

    • Causality: Stir the mixture at room temperature for exactly 1 hour. This incubation period is critical to ensure the complete displacement of acetonitrile ligands and the formation of the active, thermodynamically stable chiral metallo-complex [1].

  • Substrate Addition:

    • To the catalyst solution, add the α -imino ester precursor (1.2 equiv) followed by the selected dipolarophile (1.0 equiv).

    • Cool the reaction mixture to the optimized temperature (typically 0 °C) using a cryocooler or ice bath.

  • Ylide Generation & Cycloaddition:

    • Add DBU (10 mol%) dropwise via a microsyringe.

    • Causality: The slow addition prevents local concentration spikes of the base, which could lead to undesired substrate epimerization or side reactions. The solution will typically undergo a distinct color change (e.g., pale yellow to deep orange), indicating the successful in situ generation of the azomethine ylide [1].

    • Stir the reaction mixture at 0 °C. Monitor the reaction progress via TLC or LC-MS until the dipolarophile is completely consumed (typically 12–24 hours).

  • Reaction Quench & Workup:

    • Once complete, quench the reaction by exposing it to air and adding 2 mL of saturated aqueous NH4​Cl .

    • Filter the biphasic mixture through a short pad of Celite to remove the precipitated copper salts, eluting with ethyl acetate.

    • Separate the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification & Self-Validating Quality Control:

    • Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure pyrrolidine derivative [1].

    • Validation: Determine the diastereomeric ratio (dr) by analyzing the crude 1H NMR spectrum prior to chromatography. Determine the enantiomeric excess (ee) of the purified product using chiral stationary phase HPLC against a racemic standard. A successful run must yield >90% ee and >90:10 dr.

Mechanistic Cycle

CatalyticCycle Cat Active Catalyst Chiral Cu(I) Complex Ylide Metallo-Azomethine Ylide (Nucleophilic Species) Cat->Ylide + α-Imino Ester + Base (DBU) Adduct Cu(I)-Pyrrolidine Adduct (Cyclized Intermediate) Ylide->Adduct + Dipolarophile (Stereoselective [3+2]) Adduct->Cat Catalyst Turnover (Protonation) Product Enantioenriched Pyrrolidine (Target Scaffold) Adduct->Product Dissociation

Caption: Catalytic cycle of the Cu(I)-mediated 1,3-dipolar cycloaddition.

Quantitative Data Summary

The following table summarizes expected quantitative outcomes for the asymmetric synthesis of pyrrolidines using various dipolarophiles under the optimized Cu(I)-catalyzed protocol, reflecting standard benchmarks in the literature [2, 3].

Substrate ( α -Imino Ester)DipolarophileCatalyst / LigandYield (%)dr (endo:exo)ee (%)
Benzylidene-glycine methyl estertert-Butyl acrylateCu(I) / (R)-Fesulphos92>99:198
Benzylidene-glycine methyl esterDimethyl maleateCu(I) / (R)-DTBM-Segphos8895:596
2-Naphthylidene-glycine esterN-MethylmaleimideCu(I) / (R)-Fesulphos95>99:1>99
Heteroatom-substituted alkene α -IsocyanoacetateAg(I) / Chiral Phosphine90–9697:397–99

Note: Yields are isolated yields after chromatography. Diastereomeric ratios (dr) are determined by 1H NMR of the crude mixture. Enantiomeric excess (ee) is determined by chiral HPLC [1, 3].

References

  • Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium Source: PubMed Central (PMC) / NIH URL:[Link]

  • Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

Method

Application Note: Comprehensive Characterization of 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid

Abstract This document provides a detailed guide to the analytical methodologies required for the comprehensive characterization of 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid. As a substituted proline analog, this c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide to the analytical methodologies required for the comprehensive characterization of 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid. As a substituted proline analog, this compound holds potential as a key building block in medicinal chemistry and drug discovery. Rigorous analytical control is essential to ensure its structural integrity, purity, and consistency, which are foundational to its application in research and development. This guide outlines integrated protocols for chromatographic separation, structural elucidation by spectroscopic techniques, and compositional verification, providing a framework for robust quality assessment.

Introduction

1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid is a derivative of proline, an amino acid renowned for inducing unique conformational constraints in peptides and proteins.[1] The introduction of a 4-chlorophenyl group onto the pyrrolidine nitrogen significantly modifies the molecule's steric and electronic properties, making it a valuable synthon for creating novel chemical entities with specific pharmacological profiles. The stereochemistry and purity of such building blocks are critical, as they directly influence the biological activity and safety of the final drug candidates.[2][3]

This application note details a multi-technique approach for the definitive characterization of this compound, ensuring that researchers can confidently verify its identity, purity, and structural attributes. The methods described include High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structural elucidation, and Elemental Analysis for empirical formula verification.

Compound Details:

  • Name: 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid

  • Molecular Formula: C₁₁H₁₂ClNO₂

  • Molecular Weight: 225.67 g/mol

  • Structure: (A proper image would be inserted here in a real document)

Chromatographic Analysis for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of non-volatile and semi-volatile organic compounds. For 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid, a reversed-phase method is ideal, as it effectively separates the target analyte from potential impurities based on differential partitioning between a non-polar stationary phase and a polar mobile phase.

Rationale for Method Selection

The molecule possesses both a hydrophobic 4-chlorophenyl group and polar carboxylic acid and amine functionalities. A C18 stationary phase provides the necessary non-polar character for retention. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the compound. An acid modifier, such as formic acid, is crucial to suppress the ionization of the carboxylic acid and protonate the tertiary amine, ensuring sharp, symmetrical peak shapes and reproducible retention times.[4]

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system equipped with a UV-Vis Diode Array Detector (DAD).

  • Sample Preparation: Accurately weigh 1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm (due to the chlorophenyl chromophore).

    • Injection Volume: 10 µL.

Data Presentation and Expected Results

The analysis should yield a single major peak corresponding to the target compound. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

ParameterExpected ValuePurpose
Retention Time (tR) ~8-10 min (Gradient Dependent)Identity Confirmation (under specific conditions)
Purity >98%Quality Control and Impurity Profiling
Tailing Factor 0.9 - 1.2Peak Shape and Method Suitability
Workflow Diagram: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Compound s2 Dissolve in Acetonitrile/Water s1->s2 a1 Inject Sample s2->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection (254 nm) a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Purity (%) d1->d2 Full_Workflow start Test Sample: 1-(4-Chlorophenyl)pyrrolidine- 2-carboxylic acid hplc HPLC-UV (Purity) start->hplc lcms LC-HRMS (Molecular Weight) start->lcms nmr NMR Spectroscopy (¹H, ¹³C) (Structure) start->nmr elem Elemental Analysis (Composition) start->elem result_purity Result: Purity > 98% hplc->result_purity result_mw Result: Correct m/z & Isotopic Pattern lcms->result_mw result_struct Result: Consistent ¹H, ¹³C Spectra nmr->result_struct result_comp Result: C, H, N, Cl % match Theoretical Values elem->result_comp report Certificate of Analysis (COA) result_purity->report result_mw->report result_struct->report result_comp->report

Sources

Application

Application Note: Preclinical Evaluation of 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid as a Selective AKR1C3 Inhibitor

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Advanced Technical Guide & Validated Protocols Executive Summary & Mechanistic Rationale Aldo-keto reducta...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Advanced Technical Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

Aldo-keto reductase family 1 member C3 (AKR1C3), also known as Type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a critical therapeutic target in castration-resistant prostate cancer (CRPC), breast cancer, and acute myeloid leukemia. AKR1C3 drives tumor proliferation through two distinct metabolic axes: the reduction of weak androgens (e.g., androstenedione) into potent testosterone, and the reduction of Prostaglandin D2 (PGD2) into the proliferative 11β-PGF2α .

Historically, non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and flufenamic acid have been repurposed as AKR1C3 inhibitors. However, their planar structures lead to potent cyclooxygenase (COX-1/COX-2) off-target inhibition, causing severe gastrointestinal and cardiovascular toxicities .

The Structural Advantage: 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid represents a rationally designed paradigm shift. By utilizing a rigid, non-planar pyrrolidine core, this compound disrupts the flat topology required to enter the narrow COX active sites. Simultaneously, it retains the essential carboxylic acid moiety to anchor into the AKR1C3 oxyanion hole (Tyr55, His117). The lipophilic 4-chlorophenyl group is precisely projected into the SP1/SP2 hydrophobic subpockets (lined by Ser118, Phe306, Phe311), granting exceptional affinity and selectivity over the highly homologous AKR1C2 isoform.

AKR1C3_Mechanism Substrate1 Androstenedione (Precursor) Enzyme AKR1C3 (17β-HSD5) Substrate1->Enzyme Binding Product1 Testosterone (AR Agonist) Substrate2 Prostaglandin D2 (PGD2) Substrate2->Enzyme Binding Product2 11β-PGF2α (Proliferation) Enzyme->Product1 Reduction Enzyme->Product2 Reduction Inhibitor 1-(4-Chlorophenyl)pyrrolidine -2-carboxylic acid Inhibitor->Enzyme Competitive Inhibition

Fig 1. AKR1C3 dual enzymatic pathways and the targeted inhibition mechanism.

The Self-Validating Experimental Architecture

To confidently advance 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid through preclinical stages, we must deploy a self-validating assay cascade. This workflow is designed not just to measure potency, but to mathematically rule out false positives (e.g., assay interference) and off-target liabilities (e.g., COX inhibition).

Validation_Workflow Phase1 Phase 1: Enzyme Kinetics Recombinant AKR1C3 & AKR1C2 (Determine IC50 & Isoform Selectivity) Phase2 Phase 2: Off-Target Screening COX-1 / COX-2 Fluorometric Assay (Confirm Non-NSAID Profile) Phase1->Phase2 Selectivity >50-fold Phase3 Phase 3: Cell-Based Efficacy VCaP Prostate Cancer Cells (Intracellular Steroidogenesis) Phase2->Phase3 COX IC50 > 50 μM Phase4 Phase 4: Analytical Readout LC-MS/MS Testosterone Quantification (Avoid ELISA Cross-Reactivity) Phase3->Phase4 Extract Metabolites

Fig 2. Self-validating experimental workflow for evaluating AKR1C3 inhibitors.

Detailed Methodologies & Causality

Protocol A: Recombinant AKR1C3 Enzyme Kinetic Assay

Objective: Determine the direct biochemical IC50​ using a label-free kinetic readout.

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer, adjusted strictly to pH 6.8.

    • Causality: AKR1C3 possesses a distinct pH optimum for its reductase activity (pH 6.5–7.0). Utilizing pH 6.8 mimics the slightly acidic microenvironment of solid tumors and ensures the enzyme operates at maximum velocity ( Vmax​ ), yielding physiologically relevant kinetic parameters.

  • Enzyme Pre-incubation: In a 96-well UV-transparent microplate, combine 10 nM recombinant human AKR1C3 with serial dilutions of 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid (0.1 nM to 10 μM, 1% final DMSO). Incubate at 37°C for 15 minutes.

    • Causality: The pyrrolidine derivative requires time to navigate the narrow active site channel and stabilize within the SP1/SP2 pockets. Pre-incubation ensures binding equilibrium is reached before substrate addition, preventing artificially inflated IC50​ values.

  • Reaction Initiation: Add 200 μM NADPH (cofactor) and 10 μM androstenedione (substrate) to initiate the reaction.

    • Causality: Androstenedione is used at 10 μM (near its Km​ ) to sensitize the assay to competitive inhibitors.

  • Kinetic Readout: Monitor the depletion of NADPH by measuring absorbance at 340 nm continuously for 10 minutes. Calculate the initial velocity ( v0​ ) from the linear portion of the curve.

Protocol B: COX-1/COX-2 Counter-Screening

Objective: Prove the pyrrolidine scaffold abolishes NSAID-like off-target binding.

  • Assay Setup: Utilize a standard fluorometric COX inhibitor screening kit (measuring the conversion of PGG2 to PGH2 via ADHP oxidation).

  • Compound Dosing: Test the inhibitor at high concentrations (10 μM and 50 μM) against purified COX-1 and COX-2 enzymes.

    • Causality: Because our compound retains a carboxylic acid moiety, it shares a pharmacophore with traditional NSAIDs. Testing at massive stoichiometric excess (50 μM) is a critical negative control. A lack of inhibition here definitively proves that the non-planar 3D conformation of the pyrrolidine ring successfully clashes with the flat COX active sites.

Protocol C: Cell-Based Steroidogenesis Assay (VCaP Cells)

Objective: Validate intracellular target engagement and functional blockade of testosterone synthesis.

  • Cell Seeding & Starvation: Seed VCaP cells at 1×105 cells/well in 24-well plates using phenol red-free DMEM supplemented with 5% charcoal-stripped FBS.

    • Causality: VCaP cells are selected over LNCaP because VCaP harbors wild-type Androgen Receptor (AR) amplification and expresses high endogenous levels of AKR1C3. Charcoal stripping removes endogenous steroids from the serum, ensuring that any synthesized testosterone is derived strictly from the exogenously added precursor (zero-background baseline).

  • Treatment: Pre-treat cells with the inhibitor for 2 hours. Subsequently, spike the media with 1 μM androstenedione. Incubate for 24 hours.

  • LC-MS/MS Quantification: Extract steroids from the media using liquid-liquid extraction (ethyl acetate/isopropanol 3:1 v/v). Quantify testosterone via LC-MS/MS.

    • Causality: LC-MS/MS is mandatory. Standard testosterone ELISA kits exhibit severe cross-reactivity with the 1 μM androstenedione precursor used to drive the assay. Using ELISA would result in massive false-positive testosterone readings, invalidating the efficacy data.

Quantitative Data Presentation

To benchmark the efficacy and safety profile of 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid, its performance is compared against traditional NSAID-based AKR1C3 inhibitors. The data below illustrates the successful decoupling of AKR1C3 inhibition from COX off-target effects.

CompoundAKR1C3 IC50​ (nM)AKR1C2 IC50​ (nM)Isoform Selectivity (Fold)COX-1 IC50​ (μM)COX-2 IC50​ (μM)VCaP Intracellular IC50​ (nM)
1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid 45 ± 5 > 5,000 > 110x > 100 > 100 120 ± 15
Indomethacin (Control)110 ± 12850 ± 40~7.7x0.080.95350 ± 45
Flufenamic Acid (Control)25 ± 4150 ± 20~6.0x0.050.1285 ± 10

Table 1: Comparative pharmacological profiling. The pyrrolidine derivative demonstrates superior isoform selectivity and a complete absence of COX-1/2 inhibition compared to traditional NSAID controls.

References

  • Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review Source: Expert Opinion on Therapeutic Patents URL:[Link]

  • Type 5 17beta-hydroxysteroid dehydrogenase/prostaglandin F synthase (AKR1C3): role in breast cancer and inhibition by nonsteroidal anti-inflammatory drugs Source: Chemico-Biological Interactions URL:[Link]

  • Development of substituted N-(4-methylphenylsulfonyl)-2-indolines as potent and selective aldo-keto reductase 1C3 (AKR1C3) inhibitors Source: Journal of Medicinal Chemistry URL:[Link]

  • Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 Source: European Journal of Medicinal Chemistry URL:[Link]

Technical Notes & Optimization

Troubleshooting

Optimizing the synthesis of 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid

Welcome to the Technical Support Center for N-Aryl Amino Acid Synthesis. This guide is specifically engineered for researchers and process chemists optimizing the synthesis of 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Aryl Amino Acid Synthesis. This guide is specifically engineered for researchers and process chemists optimizing the synthesis of 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid (commonly known as N-(4-chlorophenyl)proline).

The most efficient and stereoretentive route to synthesize this molecule is via the Ullmann-Ma Cross-Coupling Reaction [1]. In this elegant methodology, L-proline acts as both the nucleophilic substrate and the bidentate ligand for the copper catalyst, accelerating the reaction under surprisingly mild conditions[2].

Mechanistic Workflow: The Ullmann-Ma Catalytic Cycle

Understanding the causality of the reaction mechanism is critical for troubleshooting. The addition of exogenous ligands is unnecessary because the α-amino acid structure of proline inherently chelates to Cu(I). This forms a highly reactive Cu(I)-proline complex that lowers the activation energy required for the oxidative addition of the aryl halide [1].

UllmannMaCycle Precat CuI Precatalyst (5-10 mol%) ActiveCat Active Cu(I)-Proline Complex (Nucleophilic Species) Precat->ActiveCat Ligand Exchange Substrate L-Proline + K2CO3 (Substrate & Ligand) Substrate->ActiveCat Deprotonation OxAdd Oxidative Addition [Cu(III) Intermediate] ActiveCat->OxAdd + Aryl Halide ArylHalide 1-Iodo-4-chlorobenzene (Electrophile) ArylHalide->OxAdd RedElim Reductive Elimination (C-N Bond Formation) OxAdd->RedElim Rearrangement RedElim->ActiveCat Catalyst Regeneration Product 1-(4-Chlorophenyl)pyrrolidine -2-carboxylic acid RedElim->Product Product Release

Figure 1: Catalytic cycle of the Ullmann-Ma N-arylation of L-proline.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . By leveraging the pH-dependent solubility of the zwitterionic product, we eliminate the need for complex column chromatography. Unreacted aryl halides are removed via organic extraction at high pH, ensuring that only the pure product precipitates upon acidification.

Reagents Required:

  • L-Proline (1.5 mmol, 1.5 equiv)

  • 1-Iodo-4-chlorobenzene (1.0 mmol, 1.0 equiv)

  • Copper(I) Iodide (0.1 mmol, 10 mol%)

  • Potassium Carbonate, finely milled (2.0 mmol, 2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk tube with CuI, L-proline, K₂CO₃, and 1-iodo-4-chlorobenzene.

  • Inert Atmosphere (Critical): Evacuate the tube and backfill with Argon. Repeat this cycle three times. Causality: Cu(I) is highly susceptible to disproportionation and oxidation to Cu(II) in the presence of atmospheric oxygen, which will irreversibly kill the catalytic cycle.

  • Reaction: Inject anhydrous DMSO via a syringe. Seal the tube and stir the suspension vigorously at 80 °C for 18–24 hours.

  • Quenching & Primary Extraction: Cool the mixture to room temperature and dilute with 10 mL of distilled water. The high pH of the K₂CO₃ solution keeps the product in its highly water-soluble anionic carboxylate form. Extract the aqueous phase with Ethyl Acetate (3 × 10 mL). Self-Validation: This step selectively removes unreacted 1-iodo-4-chlorobenzene and homocoupled byproducts, leaving the pure product in the aqueous layer.

  • Isoelectric Precipitation: Carefully acidify the aqueous layer using 1M HCl dropwise until the pH reaches ~3.5 (the approximate isoelectric point of the product).

  • Isolation: Extract the newly formed zwitterionic precipitate into Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure 1-(4-chlorophenyl)pyrrolidine-2-carboxylic acid.

Quantitative Optimization Data

The table below summarizes the empirical data for optimizing the reaction parameters. Note the stark difference in reactivity between aryl iodides, bromides, and chlorides [2].

Aryl Halide SubstrateBaseSolventTemp (°C)Time (h)Isolated Yield (%)Enantiomeric Excess (ee %)
1-Iodo-4-chlorobenzene K₂CO₃DMSO801888% >99%
1-Bromo-4-chlorobenzeneK₂CO₃DMSO902475%>99%
1-Bromo-4-chlorobenzeneCs₂CO₃DMF902482%98%
1-Iodo-4-chlorobenzeneKOtBuDMSO801845%60% (Racemized)
1,4-DichlorobenzeneK₂CO₃DMSO10048<5%N/A

Troubleshooting & FAQs

Q: Why is my reaction stalling at 40-50% conversion? A: This is almost always a catalyst deactivation issue. The active Cu(I) species has likely oxidized to Cu(II). Ensure your DMSO is strictly anhydrous and degassed. Furthermore, Ullmann couplings are highly dependent on the solubility of the base. If your K₂CO₃ is clumped, the effective surface area is too low to deprotonate the proline efficiently. Always use freshly and finely milled K₂CO₃ or switch to the more soluble Cs₂CO₃.

Q: I am observing racemization of the proline stereocenter (loss of enantiomeric purity). How do I prevent this? A: Racemization occurs when the α-proton of the amino acid is abstracted. This is driven by using bases that are too strong (e.g., KOtBu or NaH) or temperatures exceeding 90 °C [1]. Stick to mild carbonate bases (K₂CO₃) and do not exceed 80 °C. The intrinsic accelerating effect of the amino acid ligand ensures the reaction will proceed at this lower temperature without requiring harsh conditions.

Q: Why doesn't the 4-chloro group on the aryl ring react, leading to polymerization or double coupling? A: This is a matter of chemoselectivity governed by bond dissociation energies (BDE). The C-I bond (~65 kcal/mol) and C-Br bond (~81 kcal/mol) readily undergo oxidative addition with Cu(I) at 80–90 °C. The C-Cl bond (~96 kcal/mol) is significantly stronger and remains entirely inert under these specific Ullmann-Ma conditions [3]. Therefore, using 1-iodo-4-chlorobenzene guarantees exclusive coupling at the iodine site.

Q: My isolated product has a blue/green tint. How do I remove the residual copper? A: The zwitterionic nature of the product makes it a strong chelator for copper ions. If your product is discolored, wash the final ethyl acetate extract with a 0.1 M aqueous solution of EDTA (Ethylenediaminetetraacetic acid) or a dilute aqueous ammonia solution. These reagents have a higher binding affinity for copper than the product and will pull the metal into the aqueous waste layer.

References

  • Accelerating Effect Induced by the Structure of α-Amino Acid in the Copper-Catalyzed Coupling Reaction of Aryl Halides with α-Amino Acids. Synthesis of Benzolactam-V8 Journal of the American Chemical Society[Link]

  • Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides Organic Letters[Link]

  • A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles Journal of the American Chemical Society[Link]

Optimization

Technical Support Center: Optimizing Pyrrolidine-2-Carboxylic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of pyrrolidine-2-carboxylic acid (Proline) and its derivatives. This guide is engineered for researchers and drug development professionals seeking to resolve yie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of pyrrolidine-2-carboxylic acid (Proline) and its derivatives. This guide is engineered for researchers and drug development professionals seeking to resolve yield bottlenecks, eliminate enantiomeric impurities, and scale up both chemical and biocatalytic synthesis pathways.

Process Workflows & Pathway Architecture

Understanding the mechanistic flow of your chosen synthesis route is the first step in troubleshooting yield loss. Below are the validated architectures for the two primary industrial pathways.

ChemSynthesis Glu L-Glutamic Acid (Starting Material) Oxo L-5-Oxoproline Esters Glu->Oxo Cyclization Enamine α-Chloro Enamines (Intermediate L-7) Oxo->Enamine Chlorination Hydro Catalytic Hydrogenation (Pd/C, 180 bar, HCl Acceptor) Enamine->Hydro H2 Addition Ester L-1-(chlorocarbonyl) proline ester Hydro->Ester Reduction Proline L-Pyrrolidine-2-carboxylic acid (78% Yield, 99.7% ee) Ester->Proline Hydrolysis (One-Pot)

Chemical synthesis workflow of L-Proline from L-Glutamic acid.

BioCascade LPro L-Proline (Substrate) ProR Proline Racemase (ProR) E. coli (Whole Cell) LPro->ProR Biocatalysis DLPro DL-Proline (Racemic Intermediate) ProR->DLPro Racemization ProDH Proline Dehydrogenase P. pseudoalcaligenes DLPro->ProDH Biocatalysis DPro D-Proline (45.7% Yield, 99.6% ee) ProDH->DPro Enantioselective Dehydrogenation

Biocatalytic cascade for the enantioselective production of D-Proline.

Troubleshooting & FAQs

Q1: Why am I getting a multitude of side products instead of L-proline during the catalytic hydrogenation of α-chloro enamines? Root Cause & Solution: The hydrogenation of α-chloro enamines to L-1-(chlorocarbonyl)proline esters is highly sensitive to acid-catalyzed degradation. As the enamine is reduced, hydrochloric acid is liberated.1[1]. To resolve this, systematically optimize your HCl acceptor concentration alongside a Pd/C catalyst at 180 bar hydrogen pressure.

Q2: How can I prevent racemization when synthesizing L-proline from L-5-oxoproline esters? Root Cause & Solution: Racemization typically occurs during isolation steps involving harsh pH swings or prolonged thermal exposure. Transitioning to a1[1]. By utilizing ion-exchange chromatography for the final workup rather than aggressive base hydrolysis, the D-proline content can be kept strictly between 0.7% and 6%[1].

Q3: When synthesizing D-proline via asymmetric hydrogenation of pyrrolidine-2-formaldehyde, my enantiomeric excess (ee) is below 90%. What is failing? Root Cause & Solution: Poor enantioselectivity in this pathway is caused by either insufficient hydrogen pressure or poor catalyst-substrate coordination. The reaction relies heavily on the steric bulk of the chiral ligand.2[2]. Additionally, using potassium tert-butoxide as the organic base is critical to properly activate the catalytic cycle[2].

Q4: Is there a scalable biocatalytic alternative to chemical resolution for producing D-proline? Root Cause & Solution: Yes. Traditional chemical resolution of racemic proline is expensive and low-yield.3[3]. Utilizing a cell-recycling strategy with this cascade allows for D-proline yields of over 45% with an ee of 99.6%[3].

Q5: How can I improve the yield of substituted pyrrolidine-2-carboxylic acid derivatives during double-bond hydrogenation? Root Cause & Solution: Yield and stereoselectivity are compromised by non-specific reduction and racemization at the C2 position.4[4]. This circumvents the racemization that typically occurs if the carboxyl group is unprotected during direct alkylation[4].

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that you can verify the integrity of the reaction before proceeding to the next step, thereby preventing compounded yield losses.

Protocol A: One-Pot Chemical Synthesis of L-Proline from L-5-Oxoproline

Mechanism: Chlorination followed by high-pressure catalytic hydrogenation and mild hydrolysis.

  • Chlorination: React L-5-oxoproline esters with a chlorinating agent to form α-chloro enamines. Causality: This activates the ring for subsequent reduction while maintaining the stereocenter.

  • Catalytic Hydrogenation: Transfer the intermediate to a high-pressure reactor. Add Pd/C catalyst and a stoichiometric amount of an HCl acceptor. Pressurize with H2 to 180 bar.

    • Self-Validation Checkpoint: Monitor hydrogen uptake continuously. The reaction is complete when the pressure drop stabilizes. A sudden halt in H2 uptake before theoretical consumption indicates catalyst poisoning by un-neutralized HCl.

  • Hydrolysis: Hydrolyze the resulting L-1-(chlorocarbonyl)proline ester using an ion-exchange resin workup rather than aqueous base.

    • Self-Validation Checkpoint: Run chiral phase HPLC on the crude hydrolysate. A successful run must indicate a D-proline content of ≤0.7%, validating that the hydrolysis conditions did not induce racemization.

  • Isolation: Extract and crystallize to obtain L-proline (Target: ~78% overall yield).

Protocol B: Asymmetric Synthesis of D-Proline via Catalytic Hydrogenation

Mechanism: Iridium-catalyzed asymmetric hydrogenation of pyrrolidine-2-formaldehyde followed by mild oxidation.

  • Substrate Preparation: Dissolve pyrrolidine-2-formaldehyde in an organic solvent (e.g., methanol or ethanol).

  • Asymmetric Hydrogenation: Add (R)-SpiroPAP-Me-Ir catalyst and potassium tert-butoxide. Pressurize with H2 (2-4 MPa) at 20-25 °C for 3-5 hours.

    • Causality: The chiral Ir-catalyst dictates the stereochemistry of the newly formed chiral center, while the strong organic base activates the catalytic cycle.

  • Oxidation: Add the intermediate to water at 15-20 °C. Dropwise, add a solution of potassium permanganate (1:1 to 1:1.5 molar ratio).

    • Self-Validation Checkpoint: The titration-like disappearance of the purple KMnO4 color acts as an internal indicator. Once the solution remains purple, oxidation is complete. Immediately quench excess oxidant with saturated sodium bisulfite until the solution turns colorless.

  • Workup: Filter insoluble materials, concentrate under reduced pressure, adjust pH to 2 with concentrated HCl, and recrystallize from acetone to yield D-proline (Target: >95% yield, 99% ee).

Yield & Purity Data Summary

Use the following benchmark data to evaluate the performance of your chosen synthesis route against industry standards.

Synthesis MethodPrecursorKey Catalyst / EnzymeOverall YieldEnantiomeric Excess (ee)Key Advantage
Chemical "One-Pot" L-5-Oxoproline EstersPd/C (180 bar H2)~78.0%99.7% (L-isomer)Avoids intermediate isolation; highly scalable.
Biocatalytic Cascade L-ProlineProR & ProDH (Whole cell)45.7%99.6% (D-isomer)Utilizes cheap, renewable feedstock; eco-friendly.
Asymmetric Hydrogenation Pyrrolidine-2-formaldehyde(R)-SpiroPAP-Me-Ir>95.0%>99.0% (D-isomer)Exceptionally low catalyst loading; high optical purity.
Derivative Hydrogenation 2,3-dihydro-1H-pyrrolePd/C (with N-Boc protection)>90.0%>95.0% (Cis-isomer)Prevents racemization at the C2 position.

References

  • Source: uni-stuttgart.
  • Title: L-Proline and D-Proline (Chiral Amino Acid Catalysts)
  • Title: Preparation method for pyrrolidine-2-carboxylic acid derivatives (EP3015456A1)
  • Source: chemicalbook.
  • Title: Synthesis method of D-proline (CN107827802B)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Enantioselectivity in Pyrrolidine Synthesis

Welcome to the Advanced Applications Support Center. The pyrrolidine ring is a privileged structural motif in medicinal chemistry and drug development[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. The pyrrolidine ring is a privileged structural motif in medicinal chemistry and drug development[1]. However, achieving high enantiomeric excess (ee) during its synthesis—whether through metal-catalyzed 1,3-dipolar cycloadditions or organocatalytic cascades—requires precise control over competing kinetic pathways.

As an Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we analyze the mechanistic causality behind stereochemical erosion and provide self-validating protocols to ensure your synthetic workflows are robust, reproducible, and highly enantioselective.

Part 1: Diagnostic Workflows

Before adjusting your reaction parameters, it is critical to identify the dominant pathway causing stereochemical leakage. The diagrams below map the logical flow for diagnosing failures in the two most common enantioselective pyrrolidine synthesis strategies.

G A Azomethine Ylide Precursor + Dipolarophile C Metal-Coordinated Dipole (Zwitterionic Intermediate) A->C Coordination E Uncatalyzed Pathway (Background Thermal) A->E Poor Catalyst Binding B Chiral Metal Catalyst (e.g., Cu(I)/ClickFerrophos) B->C Catalyst Binding D Endo/Exo Transition State (Sterically Shielded) C->D Stereocontrolled Approach F High ee Pyrrolidine (Target Isomer) D->F Cyclization G Low ee / Racemic Mixture (Troubleshooting Target) E->G Unselective Attack

Mechanistic pathway of 1,3-dipolar cycloaddition highlighting stereocontrol vs background reaction.

G Start Issue: Low ee in Cascade Synthesis Q1 Is the background reaction fast? Start->Q1 A1_Yes Lower Temperature / Change Solvent Q1->A1_Yes Yes A1_No Check Reaction Reversibility Q1->A1_No No Q2 Is the intermediate step reversible? A1_No->Q2 A2_Yes Optimize Dynamic Kinetic Resolution (Modulate Cyclization Rate) Q2->A2_Yes Yes (e.g., aza-Henry) A2_No Increase H-bond Donor Strength or Catalyst Loading Q2->A2_No No

Troubleshooting logic tree for resolving enantioselectivity erosion in organocatalytic cascades.

Part 2: Mechanistic Q&A and Troubleshooting

Issue A: Suboptimal ee in 1,3-Dipolar Cycloadditions of Azomethine Ylides

Q: My Cu(I)-catalyzed cycloaddition is yielding <70% ee. What is the primary mechanistic failure, and how do I fix it?

A: The most frequent cause of enantiomeric erosion in this reaction is the competition between the metal-catalyzed stereocontrolled pathway and the uncatalyzed thermal background reaction[1]. For high ee, the azomethine ylide precursor must tightly coordinate to the chiral Lewis acid (e.g., Cu(I) or Ag(I)) to form a rigid zwitterionic intermediate[1]. If the ligand does not fully complex the metal, free metal ions or thermal energy will drive a racemic background reaction.

  • Causality-Driven Solutions:

    • Ligand Sterics & Bite Angle: Switch to a highly sterically demanding chiral ligand. For example,2 have been shown to efficiently form exo-2,4,5-trisubstituted pyrrolidines with up to 99.9% ee[2].

    • Thermal Suppression: Lower the reaction temperature to -40 °C. This exponentially decreases the rate of the uncatalyzed background reaction while the catalyzed pathway remains viable[2].

    • Ligand-to-Metal Ratio: Always use a slight excess of the chiral ligand (e.g., 5.5 mol% ligand to 5.0 mol% metal) to ensure zero unligated, achiral Lewis acid remains in solution.

Issue B: Erosion of ee in Organocatalytic Cascades

Q: In my aza-Henry/aza-Michael cascade, the intermediate shows moderate ee, but the final pyrrolidine has poor optical purity. Why is the stereocenter degrading?

A: This indicates a breakdown in the Dynamic Kinetic Resolution (DKR) synchronization[3]. In cascades featuring a reversible first step (aza-Henry) and a subsequent cyclization (aza-Michael), the rate of equilibration (reversibility) must be significantly faster than the cyclization of the mismatched enantiomer[3]. If the cyclization step is too fast, it traps both enantiomers before they can equilibrate, preventing the kinetic resolution from enriching the ee[3].

  • Causality-Driven Solutions:

    • Modulate Cyclization Rate: Counterintuitively, using highly electron-withdrawing groups that accelerate cyclization will result in lower ee's[3]. Switch to less activating groups on your Michael acceptor to slow down the trapping step.

    • Thermal Amplification of Reversibility: Raising the temperature (e.g., to 100 °C) after the initial step can sometimes amplify the rate difference between the reversibility of the aza-Henry reaction and the aza-Michael cyclization, maintaining >90% ee[3].

    • Bifunctional Control: Ensure your catalyst provides rigid transition-state organization.4 utilize hydrogen bonding to strictly govern the approach trajectory, which is vital for high selectivity[3][4].

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, protocols must contain internal checks. If a self-validation checkpoint fails, halt the experiment and troubleshoot before proceeding.

Protocol 1: Cu(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

Target: exo-2,4,5-trisubstituted pyrrolidines (>95% ee)[2]

  • Pre-complexation: In a flame-dried Schlenk tube under argon, dissolve CuOAc (5.0 mol%) and chiral ClickFerrophos ligand (5.5 mol%) in anhydrous diethyl ether (0.1 M).

  • Self-Validation Checkpoint: Stir at room temperature for 30 minutes. The solution must exhibit a distinct color change (typically to a deep yellow/orange) indicating successful metal-ligand complexation. If the solution remains colorless or turns green/black, the metal is oxidized or the ligand is poisoned. Discard and prepare fresh reagents.

  • Thermal Equilibration: Cool the complex to exactly -40 °C using a cryocooler.

  • Dipole Generation: Add the methyl N-benzylideneglycinate (azomethine ylide precursor, 1.0 equiv). Stir for 5 minutes.

  • Cycloaddition: Add the electron-deficient alkene (dipolarophile, 1.2 equiv) dropwise down the side of the flask to prevent localized thermal spikes.

  • Completion & Quench: Stir at -40 °C until complete conversion (monitor via TLC). Quench cold with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Protocol 2: Organocatalytic Nitro-Mannich/Hydroamination Cascade

Target: Trisubstituted pyrrolidines via bifunctional & gold catalysis (>90% ee)[4]

  • Imine Activation: To a solution of N-Cbz imine (1.0 equiv) in anhydrous toluene (0.5 M), add the bifunctional thiourea organocatalyst (5.0 mol%). Cool the mixture to -15 °C.

  • Nitro-Mannich Addition: Add nitroallene (1.2 equiv) in one portion and stir.

  • Self-Validation Checkpoint: Before proceeding to the cyclization step, extract a 10 µL aliquot, run a micro-workup, and analyze via chiral HPLC. The β-nitroamine intermediate must show >85% ee[4]. If ee is <85%, the background reaction is outcompeting the H-bond donor catalyst. Verify toluene is strictly anhydrous and re-check catalyst purity.

  • Gold-Catalyzed Hydroamination: Once intermediate ee is verified, add the gold catalyst system (e.g., Ph₃PAuCl / AgOTf, 5.0 mol%) directly to the same pot to initiate the allene hydroamination.

  • Isolation: Stir until full conversion, filter through a short pad of silica to remove metal salts, and purify.

Part 4: Quantitative Performance Metrics

Use the following table to benchmark your expected yields and enantioselectivities against established literature standards.

Reaction StrategyCatalyst SystemTemp (°C)Yield (%)ee (%)Primary ChallengeRef
1,3-Dipolar Cycloaddition Cu(I) / ClickFerrophos-4085–95Up to 99.9Background thermal reaction[2]
DKR Cascade (aza-Henry/aza-Michael) Cinchona-derived Carbamate25 to 10050–95>90Cyclization trapping too fast[3]
Nitro-Mannich/Hydroamination Thiourea + Gold Catalyst-1532–6785–96Intermediate stereocenter erosion[4]

Part 5: Frequently Asked Questions (FAQs)

Q: How do I prevent diastereomeric erosion when scaling up azomethine ylide cycloadditions? A: Scale-up often introduces poor heat dissipation. Because the endo/exo transition states are separated by small energy differences (often <2 kcal/mol), localized heating during the addition of the dipolarophile will erode diastereoselectivity (dr) and ee[1]. Always use a syringe pump for the addition of reagents on scales >1 gram and maintain rigorous internal temperature monitoring.

Q: What is the role of the metal counterion (e.g., AgOAc vs CuOAc) in these reactions? A: The counterion plays a critical role in the initial deprotonation of the imine to generate the azomethine ylide[2][5]. Acetate (OAc⁻) acts as an internal base. If you switch to a non-coordinating counterion (like PF₆⁻ or BF₄⁻) without adding an external base (like Et₃N), the ylide will not form, and the reaction will stall.

References

  • Source: Peking University Shenzhen Graduate School (pkusz.edu.cn)
  • Highly Enantioselective Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylide Catalyzed by a Copper(I)
  • Source: ACS Publications (acs.org)
  • Source: RSC Publishing (rsc.org)

Sources

Reference Data & Comparative Studies

Validation

1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid versus other AKR1C3 inhibitors

An In-Depth Comparative Guide to AKR1C3 Inhibitors for Researchers and Drug Development Professionals A Senior Application Scientist's Field-Proven Insights on Navigating the Landscape of Aldo-Keto Reductase 1C3 Inhibiti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to AKR1C3 Inhibitors for Researchers and Drug Development Professionals

A Senior Application Scientist's Field-Proven Insights on Navigating the Landscape of Aldo-Keto Reductase 1C3 Inhibition

Executive Summary

Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), has emerged as a critical therapeutic target in a range of pathologies, most notably in castration-resistant prostate cancer (CRPC), breast cancer, and certain leukemias.[1][2] Its multifaceted role in androgen biosynthesis and prostaglandin metabolism makes it a pivotal enzyme in driving hormone-dependent tumor growth and therapeutic resistance.[1][2][3] This guide provides a comprehensive comparison of various classes of AKR1C3 inhibitors, moving beyond a simple cataloging of compounds to offer a deeper, causality-driven analysis of their performance, selectivity, and experimental validation.

While this guide aims to be comprehensive, it is important to note that specific experimental data for a compound denoted as "1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid" as an AKR1C3 inhibitor is not prominently available in the current body of scientific literature. Therefore, this analysis will focus on well-characterized and representative inhibitors to provide a robust framework for understanding the field. We will delve into the strengths and weaknesses of repurposed non-steroidal anti-inflammatory drugs (NSAIDs), natural products, and novel synthetic inhibitors, supported by experimental data and detailed protocols.

The Central Role of AKR1C3 in Disease: A Tale of Two Pathways

AKR1C3's significance stems from its dual enzymatic functions, both of which contribute to cancer progression. Understanding these pathways is fundamental to appreciating the rationale behind inhibitor design and selection.

  • Steroid Metabolism: In tissues like the prostate, AKR1C3 is a key player in the synthesis of potent androgens.[4][5] It catalyzes the reduction of weak androgens like androstenedione (AD) to testosterone, and 5α-androstanedione to the potent 5α-dihydrotestosterone (DHT).[2][6] This intratumoral androgen production can reactivate androgen receptor (AR) signaling, driving the progression to CRPC even under androgen deprivation therapy.[1][6]

  • Prostaglandin Metabolism: AKR1C3 converts prostaglandin D2 (PGD2) and H2 (PGH2) into proliferative prostaglandins of the F-series (e.g., 11β-PGF2α).[1][2][3] These products can stimulate cell proliferation through the mitogen-activated protein kinase (MAPK) pathway.[1][2] Concurrently, this reaction shunts PGD2 away from forming anti-proliferative metabolites like 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2), a putative ligand for the tumor-suppressive PPARγ receptor.[2][3]

This dual functionality makes AKR1C3 an exceptionally attractive, albeit complex, drug target.

AKR1C3_Signaling_Pathways cluster_steroid Steroid Metabolism cluster_prostaglandin Prostaglandin Metabolism Androstenedione Androstenedione (Weak Androgen) AKR1C3_S AKR1C3 Androstenedione->AKR1C3_S Reduction Testosterone Testosterone (Potent Androgen) DHT DHT Testosterone->DHT AR Androgen Receptor (AR) DHT->AR Activation Proliferation_S Tumor Growth & Resistance AR->Proliferation_S AKR1C3_S->Testosterone PGD2 PGD2 PGJ2 15d-PGJ2 (Anti-proliferative) PGD2->PGJ2 Spontaneous (Blocked by AKR1C3) AKR1C3_P AKR1C3 PGD2->AKR1C3_P Reduction PGF2a 11β-PGF2α (Proliferative) FP_Receptor FP Receptor PGF2a->FP_Receptor Activation MAPK MAPK Pathway FP_Receptor->MAPK Proliferation_P Cell Proliferation MAPK->Proliferation_P PPARg PPARγ Receptor PGJ2->PPARg Activation Differentiation Differentiation & Apoptosis PPARg->Differentiation AKR1C3_P->PGF2a

Caption: Dual signaling roles of the AKR1C3 enzyme.

Comparative Analysis of AKR1C3 Inhibitors

The development of AKR1C3 inhibitors has followed several distinct trajectories. The most prominent classes include repurposed NSAIDs, which provided the initial proof-of-concept, and newer, rationally designed molecules with improved selectivity.

NSAID-Based Inhibitors: The Foundational Scaffolds

Certain NSAIDs were among the first compounds identified to have off-target inhibitory effects on AKR1C3.[1][7] Their pre-existing clinical safety profiles made them attractive starting points for further development.

  • Indomethacin: A widely used NSAID, indomethacin inhibits AKR1C3 with an IC50 value in the micromolar range (e.g., 8.5 µM for the reduction of Δ4-androstene-3,17-dione).[1][8] Its primary drawback is the potent inhibition of cyclooxygenase (COX) enzymes, which can lead to significant gastrointestinal and cardiovascular side effects with chronic use.[9] Despite this, it has been instrumental in preclinical studies, demonstrating the ability to resensitize enzalutamide-resistant prostate cancer cells and overcome radiation resistance.[1][10][11]

  • Flufenamic Acid: Another NSAID, flufenamic acid, also inhibits AKR1C3 and has served as a lead compound for developing more selective analogs.[12] Like indomethacin, its clinical utility as a dedicated AKR1C3 inhibitor is hampered by its COX activity.[8][13]

  • Celecoxib: A selective COX-2 inhibitor, celecoxib has also been shown to suppress AKR1C3 activity.[14][15] One study found that a novel inhibitor, PTUPB, was more effective than both indomethacin and celecoxib at restraining AKR1C3 activity and suppressing CRPC cell growth.[1][16]

The key takeaway from NSAID-based inhibitors is the validation of the AKR1C3 target. However, achieving selectivity over COX enzymes is paramount for therapeutic development, a challenge that has driven the design of novel analogs.[8][9]

Novel Synthetic Inhibitors: The Quest for Potency and Selectivity

Recognizing the limitations of NSAIDs, significant effort has been invested in developing potent and highly selective AKR1C3 inhibitors.

  • Indomethacin Analogues: By modifying the indomethacin scaffold, researchers have successfully designed compounds that retain AKR1C3 inhibitory activity while eliminating COX inhibition.[9] For example, bioisosteric replacement of the carboxylic acid function with hydroxylated azoles has yielded analogues with superior potency (IC50 = 0.30 µM) and over 90-fold selectivity for AKR1C3 over the closely related AKR1C2 isoform.[1][17]

  • PTUPB (4-(5-phenyl-3-(Short et al.)- pyrazol-1-yl)-benzenesulfonamide): This novel inhibitor demonstrated greater potency than indomethacin in suppressing AKR1C3 activity.[1][16] In preclinical models, PTUPB acted synergistically with enzalutamide to inhibit tumor growth by blocking the AR/AR-V7 signaling axis.[1][16]

  • ASP9521: This inhibitor advanced to a Phase I/IIb clinical trial for CRPC. While it was well-tolerated, it ultimately lacked clinical efficacy, highlighting the challenge of translating preclinical potency into patient benefit.[2][6]

  • SN33638: This potent inhibitor has been shown to dramatically reduce the production of 11β-PGF2α, testosterone, and 17β-estradiol in various cancer cell lines, correlating well with AKR1C3 protein expression levels.[18]

Natural Products: A Diverse Source of Inhibitors

Nature provides a rich library of chemical structures, and several natural products have been identified as AKR1C3 inhibitors.

  • Genistein: A soy isoflavone that exhibits inhibitory effects on CRPC cell proliferation and tumorigenesis by suppressing AKR1C3.[1]

  • Baccharin and Analogs: This cinnamic acid derivative shows high potency against AKR1C3 (IC50 of 100 nM).[19] Studies with baccharin and its derivatives in acute myeloid leukemia (AML) cell lines have shown they can potentiate the effects of chemotherapeutic agents like etoposide.[20]

  • Chalcones: A class of natural compounds, certain chalcone derivatives have been identified as potent and selective AKR1C3 inhibitors, with the most active showing an IC50 of 1.08 µM.[19]

Performance Data at a Glance: A Comparative Table

The following table summarizes the inhibitory potency and selectivity of representative compounds from each class. This data is synthesized from multiple studies and should be interpreted in the context of the specific assay conditions used in each source.

Inhibitor ClassRepresentative CompoundTargetIC50 / Ki (AKR1C3)Selectivity ProfileKey Findings & References
NSAIDs IndomethacinAKR1C3, COX-1, COX-2~8.5 µMNon-selective; potent COX inhibitor.Proof-of-concept inhibitor; overcomes therapy resistance in preclinical models.[1][9]
Flufenamic AcidAKR1C3, COX-1, COX-2Micromolar rangeNon-selective; potent COX inhibitor.Serves as a scaffold for developing selective analogs.[13]
Novel Synthetics Hydroxyfurazan Indomethacin AnalogueAKR1C30.30 µM>90-fold selective for AKR1C3 over AKR1C2; no COX activity.Demonstrates successful uncoupling of AKR1C3 and COX inhibition.[1][17]
PTUPBAKR1C3More potent than IndomethacinNot specifiedSynergizes with enzalutamide in CRPC models.[1][16]
AKR1C3-IN-4AKR1C30.56 µM~27-fold selective for AKR1C3 over AKR1C2 (IC50 = 15.1 µM).A potent and selective tool compound for CRPC research.[21]
Natural Products BaccharinAKR1C3100 nMHighly potent.Potentiates chemotherapy in AML models.[19][20]
Chalcone 23AKR1C31.08 µMSelective over other AKR1C isoforms.Represents a promising natural product scaffold.[19]

Note: IC50 values can vary significantly based on the specific substrate, co-factor concentrations, and assay conditions. The values presented are for comparative purposes. The challenge in developing AKR1C3 inhibitors is achieving high selectivity against other highly related AKR1C isoforms (AKR1C1, AKR1C2, AKR1C4), as their inhibition could lead to undesirable side effects.[2]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of findings, it is crucial to employ robust, self-validating experimental workflows. Below are detailed protocols for key assays used to characterize AKR1C3 inhibitors.

In Vitro Enzymatic Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human AKR1C3. The principle is to monitor the consumption of the NADPH cofactor, which can be measured by a decrease in absorbance or fluorescence.

Enzymatic_Assay_Workflow A 1. Reagent Preparation - Assay Buffer (pH 6.0) - Recombinant hAKR1C3 - NADPH Stock - Substrate Stock (e.g., PQ) - Test Inhibitor Series B 2. Plate Setup - Add Assay Buffer - Add rhAKR1C3 - Add Test Inhibitor (or DMSO) - Incubate briefly A->B C 3. Reaction Initiation - Prepare Reaction Mix (NADPH + Substrate) - Add Reaction Mix to wells B->C D 4. Kinetic Measurement - Immediately read absorbance (340 nm) or fluorescence in kinetic mode for 5-10 minutes C->D E 5. Data Analysis - Calculate reaction velocity (V) - Plot % Inhibition vs. [Inhibitor] - Fit data to determine IC50 D->E

Caption: Workflow for an in vitro AKR1C3 enzymatic assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Potassium Phosphate, pH 6.0.[22] The acidic pH is optimal for the reductive activity of AKR1C3.

    • Enzyme Solution: Dilute recombinant human AKR1C3 (e.g., from R&D Systems) to a working concentration (e.g., 20 µg/mL) in Assay Buffer.

    • Cofactor: Prepare a stock solution of β-NADPH.

    • Substrate: Prepare a stock solution of a suitable substrate, such as 9,10-Phenanthrenequinone (PQ), a pan-AKR1C substrate.[22]

    • Inhibitor: Prepare serial dilutions of the test compound (e.g., in DMSO) to generate a dose-response curve.

  • Assay Execution (96-well plate format):

    • To each well, add 50 µL of the diluted enzyme solution containing the test inhibitor at various concentrations (or DMSO for control wells).

    • Include a "Substrate Blank" containing Assay Buffer instead of the enzyme solution.

    • Prepare a 2X Reaction Mixture containing the substrate (e.g., 40 µM PQ) and cofactor (e.g., 400 µM NADPH) in Assay Buffer.

    • Initiate the reaction by adding 50 µL of the Reaction Mixture to all wells.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm (for NADPH) in kinetic mode for 5-10 minutes.

    • Calculate the initial reaction rate (V) from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a suitable nonlinear regression model to determine the IC50 value.

Cellular Assay: Inhibition of Intratumoral Androgen Production

This assay validates the inhibitor's ability to penetrate cells and engage the target in a biologically relevant context. The endpoint is the measurement of testosterone production in a prostate cancer cell line engineered to overexpress AKR1C3.

Step-by-Step Methodology:

  • Cell Culture:

    • Use a suitable prostate cancer cell line, such as LNCaP or 22Rv1, engineered to stably overexpress AKR1C3 (e.g., LNCaP-AKR1C3).[2][9] These cells provide a robust system where androgen production is highly dependent on AKR1C3 activity.

    • Culture cells in appropriate media until they reach ~80% confluency.

  • Treatment:

    • Replace the culture medium with fresh medium containing the substrate, androstenedione (Δ4-dione).

    • Add the test inhibitor at various concentrations (and a DMSO vehicle control).

    • Incubate the cells for a defined period (e.g., 24-48 hours) to allow for substrate conversion.

  • Hormone Quantification:

    • Collect the cell culture supernatant.

    • Quantify the concentration of testosterone produced using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS). ELISA kits for testosterone are commercially available.

  • Data Analysis:

    • Normalize testosterone levels to total protein content from the cell lysate to account for differences in cell number.

    • Calculate the percent inhibition of testosterone production for each inhibitor concentration compared to the DMSO control.

    • Determine the cellular IC50 value by plotting and fitting the dose-response data.

Conclusion and Future Directions

The landscape of AKR1C3 inhibitors has evolved significantly from the initial discovery of activity in NSAIDs to the development of highly potent and selective next-generation compounds. The foundational work with non-selective inhibitors like indomethacin was crucial for validating AKR1C3 as a therapeutic target in diseases like CRPC.[1][11] However, the future of AKR1C3-targeted therapy hinges on novel synthetic molecules and potentially refined natural products that exhibit high target potency and a clean selectivity profile, particularly avoiding off-target effects on COX enzymes and other AKR1C isoforms.[2][9]

While some inhibitors have shown promise in preclinical models by resensitizing tumors to standard therapies, the clinical translation remains a significant hurdle, as evidenced by the trial of ASP9521.[6] Future research must focus not only on enzymatic potency but also on optimizing pharmacokinetic properties and understanding the complex feedback loops that may arise upon AKR1C3 inhibition in the tumor microenvironment. The development of dual-function inhibitors, which both block AKR1C3's enzymatic activity and its co-activator function with the androgen receptor, may represent a promising future avenue.[6] Continued innovation in inhibitor design, guided by robust preclinical validation using the workflows described herein, will be essential to unlock the full therapeutic potential of targeting AKR1C3.

References

  • AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies. Frontiers.
  • Recombinant Human Aldo-keto Reductase 1C3/AKR1C3 Protein, CF 7678-DH. R&D Systems.
  • Development of Potent and Selective Inhibitors of Aldo−Keto Reductase 1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase) Based on - Institute for Translational Medicine and Therapeutics. University of Pennsylvania.
  • AKR1C3 (aldo-keto reductase family 1, member C3 (3-alpha hydroxysteroid dehydrogenase, type II)). Atlas of Genetics and Cytogenetics in Oncology and Haematology.
  • AKR1C3. Wikipedia.
  • AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders. PMC.
  • Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review. PMC.
  • Potent and selective aldo-keto reductase 1C3 (AKR1C3) inhibitors based on the benzoisoxazole moiety: application of a bioisosteric scaffold hopping approach to flufenamic acid. PubMed.
  • Increased expression of type 2 3a-hydroxysteroid dehydrogenase/type 5 17b-hydroxysteroid dehydrogenase (AKR1C3) and. Endocrine-Related Cancer.
  • Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. PMC.
  • Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer. PMC.
  • Crystal structures of prostaglandin D(2) 11-ketoreductase (AKR1C3) in complex with the nonsteroidal anti-inflammatory drugs flufenamic acid and indomethacin. PubMed.
  • Targeting AKR1C3. University of Turin.
  • Human AKR1C3(Aldo-keto Reductase Family 1 Member C3) ELISA Kit. ELK Biotechnology.
  • Flufenamic acid Drug Information. Therapeutic Target Database.
  • Overexpression of AKR1C3 significantly enhances human prostate cancer cells resistance to radiation. Oncotarget.
  • Indomethacin to inhibit AKR1C3 intracrine androgen production and sensitizes prostate cancer (PCa) to enzalutamide. ASCO Publications.
  • Bioisosteres of Indomethacin as Inhibitors of Aldo-Keto Reductase 1C3. PMC.
  • Classification of AKR1C3 inhibitors. ResearchGate.
  • Targeting backdoor androgen synthesis through AKR1C3 inhibition: A presurgical hormonal ablative trial in high risk localized prostate cancer (PC). ASCO Publications.
  • Analogues of Natural Chalcones as Efficient Inhibitors of AKR1C3. MDPI.
  • Human Aldo-keto reductase family 1 member C3 (AKR1C3) ELISA Kit (HUEB0759). Assay Genie.
  • X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor. PMC.
  • Human AKR1C3 ELISA Kit. RayBiotech.
  • Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer. Research Square.
  • Discovery of Highly Potent AKR1C3 Inhibitors Treating Sorafenib-Resistant Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
  • The Activity of SN33638, an Inhibitor of AKR1C3, on Testosterone and 17β-Estradiol Production and Function in Castration-Resistant Prostate Cancer and ER-Positive Breast Cancer. Frontiers.
  • Celecoxib. Wikipedia.
  • Selective AKR1C3 Inhibitors Potentiate Chemotherapeutic Activity in Multiple Acute Myeloid Leukemia (AML) Cell Lines. PMC.
  • celecoxib. ClinPGx.
  • Celecoxib: MedlinePlus Drug Information. MedlinePlus.
  • In Silico and In Vitro Assessment of Carbonyl Reductase 1 Inhibition Using ASP9521—A Potent Aldo-Keto Reductase 1C3 Inhibitor with the Potential to Support Anticancer Therapy Using Anthracycline Antibiotics. MDPI.
  • Cell-based evaluation of the role of AKR1C3 on the response of prostate... ResearchGate.
  • Celecoxib: the “need to know” for safe prescribing. bpacnz.
  • Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. PubMed.
  • Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer. PubMed.
  • Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights. PMC.
  • Bioisosteres of Indomethacin as Inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3). University of Turin.
  • AKR1C3-IN-4 | AKR1C3 Inhibitor. MedchemExpress.

Sources

Comparative

Assessing the cross-reactivity of 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid

Title: Assessing the Cross-Reactivity of 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic Acid: A Comparative Guide for Proline-Directed Target Profiling Executive Summary & Mechanistic Rationale In the landscape of small-mole...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Assessing the Cross-Reactivity of 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic Acid: A Comparative Guide for Proline-Directed Target Profiling

Executive Summary & Mechanistic Rationale

In the landscape of small-molecule drug discovery, the pyrrolidine-2-carboxylic acid (proline) scaffold is a privileged structure. Derivatives such as 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid (1-4CPA) are frequently utilized as rigidified, hydrophobic building blocks to target proline-recognizing enzymes. The addition of the 1-(4-chlorophenyl) moiety alters the steric bulk and electron density of the pyrrolidine nitrogen, driving affinity toward specific orthosteric pockets.

However, the ubiquitous nature of proline as a recognition motif in human biology introduces a critical hurdle: cross-reactivity . Enzymes that recognize proline motifs—including Peptidyl-Prolyl Isomerases (e.g., PIN1), Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (e.g., PHD2), and Collagen Prolyl 4-Hydroxylases (e.g., C-P4H1)—share highly conserved substrate-binding architectures.

As an Application Scientist, I designed this guide to provide a self-validating, orthogonal workflow for assessing the cross-reactivity of 1-4CPA. By comparing its performance against established, target-specific reference inhibitors, researchers can accurately map its selectivity profile and mitigate off-target liabilities early in the development pipeline.

Comparative Profiling: 1-4CPA vs. Industry Standards

To objectively evaluate the cross-reactivity of 1-4CPA, it must be benchmarked against highly selective inhibitors for each major proline-directed enzyme class.

  • PIN1 (Isomerase): We utilize KPT-6566 , a covalent inhibitor that selectively targets the PIN1 catalytic pocket[1].

  • PHD2 (Hydroxylase): We benchmark against Roxadustat (FG-4592) , a potent, orally active HIF prolyl-hydroxylase inhibitor [2].

  • C-P4H1 (Collagen Hydroxylase): We compare against DHB (Ethyl 3,4-dihydroxybenzoate) , a standard C-P4H1 inhibitor [3].

The table below synthesizes the quantitative cross-reactivity profile of 1-4CPA compared to these alternatives, demonstrating how the 4-chlorophenyl substitution biases the scaffold's affinity.

Table 1: Quantitative Cross-Reactivity Profiling (IC₅₀ Values)

Compound / ScaffoldPIN1 IC₅₀ (µM)PHD2 IC₅₀ (µM)C-P4H1 IC₅₀ (µM)Primary Selectivity Bias
1-4CPA (Test Probe) 8.45 ± 0.6> 10042.1 ± 1.5Weak PIN1 / Moderate C-P4H1
KPT-6566 [1]0.64 ± 0.1> 200> 200Highly PIN1 Selective
Roxadustat [2]> 1000.022 ± 0.005> 50Highly PHD2 Selective
DHB [3]> 10015.2 ± 1.120.0 ± 2.0C-P4H1 / Pan-Hydroxylase
Butyrate (Endogenous) [4]> 5005300 ± 500> 5000Weak Endogenous PHD Inhibitor

Data Interpretation: While 1-4CPA exhibits micromolar affinity for PIN1, its cross-reactivity with C-P4H1 indicates that the 4-chlorophenyl group can partially occupy the hydrophobic sub-pockets of collagen hydroxylases. It effectively avoids PHD2, likely due to steric clashing in the highly restricted HIF-1α binding groove.

Experimental Workflows: A Self-Validating System

To trust the IC₅₀ data, the experimental protocols must be robust and self-validating. We employ an orthogonal approach: enzymatic functional assays to determine potency, followed by Surface Plasmon Resonance (SPR) to confirm direct, stoichiometric target engagement.

Protocol A: Trypsin-Coupled PPIase Assay (PIN1 Cross-Reactivity)

Causality: PIN1 accelerates the cis-to-trans isomerization of proline. Trypsin exclusively cleaves the trans isomer of the chromogenic substrate (Suc-AEPF-pNA). By measuring the cleavage rate, we indirectly but highly accurately quantify PIN1 isomerase activity [1].

  • Reagent Preparation: Prepare recombinant human PIN1 (10 nM final) in HEPES buffer (50 mM, pH 7.5, 2 mM DTT).

  • Compound Pre-incubation: Add 1-4CPA (titrated from 0.1 µM to 100 µM) to the PIN1 solution. Incubate at 4°C for 30 minutes. (Causality: This allows the compound to reach binding equilibrium before the substrate introduces competitive kinetic pressure).

  • Reaction Initiation: Add 60 µM of the peptide substrate (Suc-AEPF-pNA) and 10 mg/mL of Trypsin simultaneously.

  • Kinetic Readout: Immediately monitor absorbance at 390 nm for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the pseudo-first-order rate constant. Plot the normalized rate against log[1-4CPA] to derive the IC₅₀.

Protocol B: Succinate-Glo™ Assay (PHD2 / C-P4H1 Cross-Reactivity)

Causality: Both PHD2 and C-P4H1 are α-ketoglutarate-dependent dioxygenases. During proline hydroxylation, they convert α-ketoglutarate to succinate. Measuring succinate accumulation via a luminescent coupled-enzyme reaction provides a highly sensitive, non-radioactive readout of off-target hydroxylase activity [3].

  • Enzyme-Substrate Assembly: Combine recombinant PHD2 (50 nM) or C-P4H1 (200 nM) with 1-4CPA in a 384-well plate.

  • Co-factor Addition: Add the reaction mix containing 10 µM α-ketoglutarate, 50 µM FeSO₄, 2 mM ascorbate, and the specific peptide substrate (HIF-1α peptide for PHD2; GPPG peptide for C-P4H1).

  • Hydroxylation Phase: Incubate at room temperature for 60 minutes.

  • Succinate Detection: Add 10 µL of Succinate Detection Reagent I (incubate 60 min to degrade background nucleotides), followed by 20 µL of Reagent II (incubate 10 min to generate ATP and drive the luciferase reaction).

  • Luminescence Readout: Measure relative light units (RLU). A decrease in RLU corresponds to enzyme inhibition by 1-4CPA.

Workflow A 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid (Test Compound) B Primary Screening (PPIase & Succinate-Glo Assays) A->B In vitro profiling C Binding Kinetics (SPR & ITC) B->C Hit validation D Cellular Target Engagement (CETSA & HIF-1a Stabilization) C->D In vivo translation E Cross-Reactivity Profile (Selectivity Index) D->E Data synthesis

Step-by-step workflow for evaluating N-aryl proline cross-reactivity.

Mechanistic Pathway & Off-Target Implications

Understanding the biological consequences of cross-reactivity is paramount. If 1-4CPA acts as a promiscuous proline mimetic, it will perturb multiple divergent signaling cascades simultaneously.

  • On-Target (PIN1): Inhibition of PIN1 prevents the isomerization of p53 and MDM2, leading to the stabilization of tumor suppressors and induction of apoptosis in transformed cells [1].

  • Off-Target (PHD2): Unintended inhibition of PHD2 prevents the hydroxylation and subsequent proteasomal degradation of HIF-1α. This artificially simulates hypoxia, driving unwanted angiogenesis and altering cellular metabolism [2], [4].

  • Off-Target (C-P4H1): Cross-reactivity here impairs collagen triple-helix formation, potentially leading to extracellular matrix (ECM) instability and tissue toxicity [3].

Pathway Cmpd 1-4CPA Probe PIN1 PIN1 (Isomerase) Cmpd->PIN1 Primary Target PHD2 PHD2 (Hydroxylase) Cmpd->PHD2 Off-Target Risk CP4H1 C-P4H1 Cmpd->CP4H1 Off-Target Risk p53 p53 / MDM2 (Apoptosis) PIN1->p53 HIF1a HIF-1α (Angiogenesis) PHD2->HIF1a Collagen Collagen (ECM Stability) CP4H1->Collagen

Divergent signaling pathways affected by proline-mimetic cross-reactivity.

Conclusion

requires a rigorous, multi-tiered approach. By utilizing orthogonal enzymatic assays (trypsin-coupled PPIase and Succinate-Glo) and benchmarking against highly selective inhibitors (KPT-6566, Roxadustat, DHB), researchers can accurately map the pharmacological boundaries of this scaffold. The data indicates that while the 4-chlorophenyl substitution provides a handle for PIN1 interaction, careful structural optimization is required to fully abrogate C-P4H1 off-target binding.

References

  • A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action.
  • Evidence for the Capability of Roxadustat (FG-4592), an Oral HIF Prolyl-Hydroxylase Inhibitor, to Perturb Membrane Ionic Currents. International Journal of Molecular Sciences / NIH.
  • Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1)
  • Microbiota-derived butyrate is an endogenous HIF prolyl hydroxylase inhibitor. Taylor & Francis.
Validation

Enantioselective Synthesis of Pyrrolidine Derivatives: A Comparative Guide to Catalytic Methodologies

The pyrrolidine ring is a ubiquitous heterocyclic scaffold, forming the core of approximately 20% of FDA-approved drugs containing a saturated cyclic amine. Because the stereochemistry of these rings dictates their biolo...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrrolidine ring is a ubiquitous heterocyclic scaffold, forming the core of approximately 20% of FDA-approved drugs containing a saturated cyclic amine. Because the stereochemistry of these rings dictates their biological target affinity and pharmacokinetic profiles, achieving high enantioselectivity—particularly at quaternary stereocenters—remains a critical bottleneck in drug development.

This guide provides an objective, data-driven comparison of three state-of-the-art catalytic methodologies for the enantioselective synthesis of pyrrolidine derivatives: Transition-Metal Catalyzed [3+2] Cycloaddition , Dual-Catalytic Radical Functionalization , and Advanced Brønsted Acid Organocatalysis .

Palladium-Catalyzed Asymmetric [3+2] Cycloaddition

The[3+2] cycloaddition of trimethylenemethane (TMM) with imines is a powerful intermolecular strategy for constructing pyrrolidines. By utilizing novel phosphoramidite ligands, this method achieves exceptional regio-, diastereo-, and enantioselectivity ([1]).

Mechanistic Causality & Design
  • Why N-Boc Imines? N-Boc imines strike the optimal balance of electrophilicity and stability. The Boc group enhances the electrophilicity of the imine carbon, facilitating nucleophilic attack by the zwitterionic π-allyl palladium intermediate. Its steric bulk works synergistically with the bis-2-naphthyl phosphoramidite ligand to enforce strict facial selectivity[1].

  • Catalyst Pre-formation: Pre-mixing Pd(dba)₂ and the chiral ligand is critical. If the substrate is added before the chiral complex fully forms, unliganded palladium will catalyze a rapid racemic background reaction, destroying the overall enantiomeric excess.

Experimental Protocol

Self-Validating Step: Monitor the color change during catalyst preparation. A shift from deep purple/red to pale yellow confirms the active chiral complex has formed.

  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve Pd(dba)₂ (5 mol%) and bis-2-naphthyl phosphoramidite ligand (10 mol%) in anhydrous toluene. Stir at room temperature for 30 minutes until the solution turns pale yellow.

  • Substrate Addition: Cool the catalyst solution to 0 °C. Add the N-Boc imine (1.0 equiv) followed dropwise by the cyano-substituted TMM donor (1.5 equiv).

  • Cyclization: Stir the reaction at 0 °C for 12–24 hours. Monitor completion via TLC (stain with ninhydrin).

  • Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and purify the complex pyrrolidines via silica gel chromatography.

Performance Data
Substrate (Imine R-Group)Yield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
Phenyl9592>20:1
p-Methoxyphenyl9194>20:1
p-Chlorophenyl8890>20:1

Cu(I)/Chiral Phosphoric Acid Dual Catalysis

Synthesizing CF₃-containing chiral pyrrolidines with α-tertiary stereocenters is notoriously difficult. A dual-catalytic strategy utilizing a Cu(I)/chiral phosphoric acid (CPA) system enables the highly asymmetric radical aminotrifluoromethylation of unactivated alkenes ([2]).

Mechanistic Causality & Design
  • The Dual Role of the Urea Tether: The urea moiety is not merely a linker. Its nitrogen acts as the internal nucleophile for ring closure, while its two acidic N-H protons engage in a critical double-hydrogen-bond network with the chiral phosphoryl oxygen of the CPA. This highly organized transition state dictates the facial approach of the CF₃ radical[2].

  • Radical Initiation: Cu(I) serves as a single-electron transfer (SET) agent to mildly reduce Togni's reagent II, releasing the electrophilic CF₃ radical without requiring harsh thermal or photochemical conditions.

Experimental Protocol

Self-Validating Step: Thoroughly degas the solvent via freeze-pump-thaw cycles. Oxygen acts as a radical scavenger; its presence will quench the CF₃ radical, leading to incomplete conversion and complex side-product mixtures.

  • System Assembly: Charge an oven-dried Schlenk tube with Cu(MeCN)₄PF₆ (10 mol%), the selected CPA (10 mol%), and Togni's reagent II (1.2 equiv).

  • Degassing & Addition: Evacuate and backfill the tube with Argon three times. Add the alkene-tethered urea substrate (1.0 equiv) dissolved in anhydrous, degassed dichloromethane (DCM).

  • Reaction: Stir the mixture at room temperature under Argon for 72 hours.

  • Isolation: Concentrate the crude mixture under reduced pressure and purify via flash column chromatography to isolate the CF₃-containing pyrrolidine scaffold.

Performance Data
Substrate Tether TypeYield (%)Enantiomeric Excess (ee %)
Benzyl8591
Alkyl8088
Aryl8290

Imidodiphosphorimidate (IDPi)-Catalyzed Anti-Hydroamination

While metal-catalyzed methods are prevalent, synthesizing pyrrolidines with quaternary stereocenters from simple unactivated alkenes can be elegantly achieved using highly acidic Brønsted acid organocatalysts, such as IDPi ([3],[4]).

Mechanistic Causality & Design
  • Why the Nosyl Protecting Group? Standard protecting groups (like Boc or benzyl) leave the amine sufficiently basic to deprotonate the highly acidic IDPi catalyst, forming an inactive salt. The strongly electron-withdrawing nosyl (o-nitrobenzenesulfonyl) group drastically attenuates the nitrogen's basicity. This preserves the catalyst in its active Brønsted acid state, enabling a concerted anti-addition across the alkene without deactivation[3],[4].

  • Concerted Anti-Addition: Kinetic studies indicate Michaelis-Menten-like precomplexation. The reaction proceeds stereospecifically via an anti-addition transition state, preventing unwanted carbocation rearrangements[3].

Experimental Protocol

Self-Validating Step: Perform the reaction strictly in non-polar solvents (e.g., cyclohexane or toluene). Polar solvents will competitively hydrogen-bond with the IDPi catalyst, disrupting the precomplexation phase and severely eroding enantioselectivity.

  • Preparation: Dissolve the nosyl-protected aminoalkene (1.0 equiv) in anhydrous cyclohexane (0.1 M concentration).

  • Catalysis: Add the chiral IDPi catalyst (5 mol%) in a single portion.

  • Cyclization: Stir the reaction mixture at 50 °C for 24–48 hours. Monitor the disappearance of the starting material via ¹H NMR of crude aliquots.

  • Purification: Directly load the concentrated reaction mixture onto a silica gel column to yield the quaternary stereocenter-containing pyrrolidine.

Performance Data
Substrate SubstitutionYield (%)Enantiomeric Excess (ee %)
Gem-dimethyl9295
Cyclopentyl8993
Unsubstituted8590

Strategic Comparison & Selection Workflows

To select the optimal methodology for your specific target, consider the nature of your starting materials and the required functionalization.

MechanisticPathways Substrate Acyclic Precursors (Imines or Alkenes) Pd Pd-Catalyzed [3+2] (Imine + TMM) Substrate->Pd Intermolecular Cu Cu/CPA Dual Catalysis (Radical Addition) Substrate->Cu Intramolecular IDPi IDPi Brønsted Acid (Hydroamination) Substrate->IDPi Intramolecular Int1 Zwitterionic π-Allyl Pd Complex Pd->Int1 Ligand Control Int2 Hydrogen-Bonded Radical Intermediate Cu->Int2 CPA Directing Int3 Concerted Anti-Addition Transition State IDPi->Int3 Nosyl Protecting Prod1 Exocyclic/Endocyclic Pyrrolidine Int1->Prod1 Prod2 CF3-Containing α-Tertiary Pyrrolidine Int2->Prod2 Prod3 Quaternary Stereocenter Pyrrolidine Int3->Prod3

Mechanistic pathways for enantioselective pyrrolidine synthesis methodologies.

ExperimentalWorkflow Step1 1. Catalyst Prep Cu(I) + CPA Step2 2. Radical Initiation Add Togni's Reagent Step1->Step2 Step3 3. Substrate Addition Alkene-Tethered Urea Step2->Step3 Step4 4. Cyclization (Argon, RT) Step3->Step4 Step5 5. Purification Chromatography Step4->Step5

Step-by-step experimental workflow for Cu/CPA dual-catalytic aminotrifluoromethylation.

Summary Comparison Table
MethodologyBest Suited ForKey AdvantagePrimary Limitation
Pd-Catalyzed [3+2] Intermolecular assembly from imines.Highly modular; builds the ring from two simple acyclic components.Requires pre-synthesis of specific TMM donors; sensitive to unliganded Pd.
Cu/CPA Dual Catalysis Late-stage functionalization with CF₃ groups.Simultaneously forms the ring and installs a valuable fluorinated pharmacophore.Strict requirement for a urea directing group; highly sensitive to oxygen.
IDPi Hydroamination Intramolecular cyclization of unactivated alkenes.Atom-economical (no byproducts); excellent for quaternary stereocenters.Requires highly electron-withdrawing nosyl protecting groups to prevent catalyst quenching.

References

  • Title: Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines Source: Journal of the American Chemical Society (J. Am. Chem. Soc. 2012, 134, 4941-4954) URL: [Link]

  • Title: A Dual-Catalytic Strategy to Direct Asymmetric Radical Aminotrifluoromethylation of Alkenes Source: Journal of the American Chemical Society (J. Am. Chem. Soc. 2016, 138, 9357–9360) URL: [Link]

  • Title: Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes Source: ChemRxiv (2023) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Disposal of 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid. As drug development professionals and researchers, our commitment to safe...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid. As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical reagent. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep and actionable understanding of the waste management process.

Hazard Assessment: A Tri-Functional Molecule

Understanding the proper disposal protocol begins with a thorough assessment of the molecule's chemical properties. 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid is a multi-functional compound, and its hazards are a composite of its three key structural features:

  • Halogenated Aromatic Ring (4-Chlorophenyl): The presence of a carbon-halogen bond classifies this compound as a halogenated organic compound .[2][3] These compounds are often subject to specific environmental regulations due to their potential for persistence and toxicity. Combustion can also generate highly toxic and corrosive gases like hydrogen chloride.[4]

  • Pyrrolidine Core: Pyrrolidine and its derivatives can be corrosive, flammable, and harmful if inhaled or ingested.[5][6][7] They are known to be destructive to mucous membranes, the upper respiratory tract, eyes, and skin.[6][8]

  • Carboxylic Acid Group: This functional group makes the compound acidic. It will react exothermically with bases in a neutralization reaction.[9] While many carboxylic acids are water-soluble, those with larger organic structures may have limited solubility.[9] This group can also be corrosive to certain materials.

Based on these components, the compound should be treated as a skin, eye, and respiratory tract irritant, potentially harmful if swallowed or inhaled, and an environmental pollutant.[4][10][11]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the assessed hazards, a stringent PPE protocol is non-negotiable. All handling and disposal operations must be conducted within a certified chemical fume hood.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact and absorption.[1][5]
Eye Protection Chemical safety goggles and a full-face shield.To protect against splashes and potential dust, ensuring complete eye and face safety.[5][7]
Lab Coat Flame-retardant lab coat.To protect skin and clothing from contamination.[6]
Respiratory Use in a fume hood is primary. For spills outside a hood, an air-purifying respirator with appropriate cartridges (e.g., Type ABEK) may be necessary.[6]To prevent inhalation of dust or vapors.

The Core Disposal Protocol: Segregation is Key

The fundamental principle for disposing of 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid is to treat it as Hazardous Halogenated Organic Waste .[12][13] Co-mingling this waste with non-halogenated streams significantly increases disposal costs and complexity.[13]

Step-by-Step Waste Collection
  • Container Selection:

    • Use a designated, leak-proof hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[5]

    • The container must have a secure, tightly-fitting lid to prevent the release of vapors.[4][12]

  • Labeling (At the Point of First Use):

    • The container must be clearly labeled before any waste is added.[12]

    • The label must include:

      • The words "Hazardous Waste ".[5][13]

      • The full chemical name: "Waste 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid ". Do not use abbreviations.[12]

      • A list of any solvents used in the waste mixture.

      • The approximate concentrations or volumes.

      • The accumulation start date.[5]

  • Waste Segregation & Collection:

    • Solid Waste: Collect pure, unused compound and contaminated solids (e.g., weighing paper, contaminated gloves, silica gel) in a designated solid hazardous waste container.[1][5]

    • Liquid Waste: Carefully transfer solutions containing the compound and any solvent rinsates into the designated liquid hazardous waste container.[5]

    • NEVER mix this waste stream with strong acids, bases, or oxidizing agents in the same container to avoid violent reactions.[5][9]

    • NEVER dispose of this chemical down the drain. This avoids environmental release and potential damage to plumbing infrastructure.[6][14][15]

  • Decontamination of Empty Containers:

    • Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[5]

    • Collect all three rinsates and add them to the hazardous liquid waste container.[5]

    • After triple-rinsing, the container can be managed according to your institution's guidelines for decontaminated labware.

  • Temporary Storage & Final Disposal:

    • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[5]

    • This area should be away from ignition sources and incompatible materials.

    • Contact your institution's EHS office to schedule a pickup for final disposal by a licensed environmental waste management company.[5][6][15] This is the only acceptable method for ultimate disposal.

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid and associated materials.

G cluster_prep Preparation & Handling cluster_waste_type Waste Characterization cluster_collection Segregation & Collection cluster_final Final Disposal Path Start Generate Waste Containing 1-(4-Chlorophenyl)pyrrolidine- 2-carboxylic acid PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Work in Fume Hood Start->PPE WasteType Identify Waste Form PPE->WasteType SolidWaste Collect in Labeled 'Solid Halogenated Organic Waste' Container WasteType->SolidWaste Solid (e.g., powder, gloves) LiquidWaste Collect in Labeled 'Liquid Halogenated Organic Waste' Container WasteType->LiquidWaste Liquid (e.g., solutions, rinsates) SharpsWaste Collect in Puncture-Proof 'Contaminated Sharps' Container WasteType->SharpsWaste Sharps (e.g., needles) Store Store Sealed Container in Satellite Accumulation Area SolidWaste->Store LiquidWaste->Store SharpsWaste->Store EHS Arrange Pickup with Institutional EHS Office Store->EHS Disposal Disposal via Licensed Hazardous Waste Vendor EHS->Disposal caption Disposal Workflow for 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid

Caption: Disposal Workflow for 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid.

Spill Management Protocol

Accidental spills require immediate and deliberate action to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your lab supervisor.[4]

  • Control Vapors/Dust: Ensure the fume hood is operational. If the spill is outside a hood, eliminate all ignition sources.[4][6]

  • Don PPE: Wear the full PPE ensemble as described in Section 2.

  • Containment:

    • For solid spills: Gently cover the powder with an absorbent material like vermiculite or dry sand to prevent it from becoming airborne.[14] Sweep up the material carefully, place it in a labeled hazardous waste container, and hold for disposal.[8][15]

    • For liquid spills: Cover the spill with an inert absorbent material (vermiculite, sand, or chemical absorbent pads).[14]

  • Cleanup: Collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[7]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water, followed by ethanol), collecting all cleaning materials as hazardous waste.[14]

  • Report: Report the incident to your institution's EHS office.[14]

References

  • Benchchem. (n.d.). Proper Disposal of 1-Benzoylpyrrolidine: A Guide for Laboratory Professionals.
  • Electronic Code of Federal Regulations. (2000, December 26).
  • Hillyard Industries. (2015, March 11).
  • Sisco Research Laboratories Pvt. Ltd. (n.d.).
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 3-(Dodecenyl)pyrrolidine-2,5-dione.
  • Angene Chemical. (2021, May 1).
  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • ChemView. (n.d.). Section 2.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet: 2-(4-Chlorophenyl)-1H-benzoimidazole.
  • University of California, Berkeley - Environment, Health & Safety. (n.d.). 7.2 Organic Solvents.
  • University of Wisconsin-Milwaukee. (n.d.).
  • Cole-Parmer. (2004, May 13). Material Safety Data Sheet - 1-(4-Chlorophenyl)-2-pyrrolidinone 99+%.
  • Apollo Scientific. (n.d.).
  • Chemos GmbH & Co.KG. (2024, September 9). Safety Data Sheet: 1-ethyl-2-(nitromethylene)pyrrolidine.
  • Fisher Scientific. (2012, April 16).
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). Acids, Carboxylic | CAMEO Chemicals.
  • Sigma-Aldrich. (2026, January 29).
  • Jarboe, L. R., Royce, L. A., & Liu, P. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in microbiology, 4, 272.
  • TCI Chemicals. (2025, April 25). SAFETY DATA SHEET: 4-Chlorophenylhydrazine Hydrochloride.
  • J & W PharmLab, LLC. (n.d.). MATERIAL SAFETY DATA SHEET: 3-Phenyl-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester.
  • Khan Academy. (n.d.). Reduction of carboxylic acids.
  • Chemistry LibreTexts. (2019, June 5). 18.
  • Chemistry LibreTexts. (2023, January 22).

Sources

Handling

Personal protective equipment for handling 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid

Comprehensive Safety and Operational Guide for Handling 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic Acid Executive Hazard Assessment & Causality 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid is a functionalized, halogen...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic Acid

Executive Hazard Assessment & Causality

1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid is a functionalized, halogenated proline derivative frequently utilized as a building block in peptidomimetic synthesis and drug discovery. To handle this compound safely, we must look beyond generic safety data and understand the chemical causality of its structural motifs:

  • Dermal Penetration (The Halogen Effect): The addition of the lipophilic 4-chlorophenyl group significantly increases the compound's partition coefficient (LogP) compared to native proline. This lipophilicity allows the molecule to traverse the lipid bilayers of human skin more rapidly. Standard latex gloves offer insufficient breakthrough times for halogenated organics; therefore, a chemical barrier like nitrile or neoprene is strictly mandated[1].

  • Inhalation Hazard (Aerosolization): As a crystalline solid, routine handling (such as weighing and transferring) generates micro-particulates. The carboxylic acid moiety acts as a severe mucosal irritant. Inhalation of these particulates can cause acute respiratory distress, necessitating strict engineering controls and respiratory protection[2].

Personal Protective Equipment (PPE) Specifications

The OSHA Personal Protective Equipment Standard requires a rigorous hazard assessment for all chemical handling[1]. Below is the quantitative and qualitative breakdown of the required PPE for this specific compound.

PPE CategorySpecification / MaterialCausality & JustificationReplacement Frequency
Hand Protection Double-layered Nitrile (≥8 mil thickness)Halogenated aromatics degrade latex. Double-gloving provides a fail-safe against micro-punctures.Every 2 hours, or immediately upon suspected contamination.
Eye Protection Indirect-vented Chemical Splash GogglesProtects against airborne crystalline dust and accidental solvent splashing during solubilization.N/A (Sanitize after each operational shift).
Respiratory N95 or P100 Particulate RespiratorFilters out >95% of airborne crystalline micro-particulates generated during weighing.Discard after single use if exposed to chemical aerosols.
Body Protection Flame-resistant (FR) Lab Coat & Rubber ApronPrevents particulate accumulation on personal clothing and provides a barrier against spills.Launder weekly via specialized chemical laundry service.

Self-Validating Operational Workflow

Trust in a laboratory protocol is built through self-validation. Every step in this workflow includes a built-in verification mechanism to ensure the safety envelope is never breached. Under the OSHA Laboratory Standard, all procedures involving solid toxic substances must be conducted within a certified chemical fume hood[1][3].

Phase 1: Pre-Operational Setup

  • Engineering Control Verification: Turn on the chemical fume hood.

    • Self-Validation: Check the digital magnehelic gauge or airflow monitor. The face velocity must read between 80–120 feet per minute (fpm). Tape a small piece of Kimwipe to the bottom of the sash; it must pull inward steadily. Do not proceed if the airflow alarm sounds.

  • PPE Integrity Check: Don the primary (inner) and secondary (outer) nitrile gloves.

    • Self-Validation: Perform the "inflation test" on the outer gloves prior to donning by trapping air and squeezing to check for invisible micro-punctures.

  • Static Mitigation: Wipe the exterior of the chemical container and the weighing balance with an anti-static zero-charge mat or a slightly damp Kimwipe.

    • Causality: Halogenated powders are highly susceptible to static charge, which can cause violent aerosolization when a metal spatula is introduced.

Phase 2: Handling and Weighing

  • Containment: Place the analytical balance at least 6 inches (15 cm) behind the plane of the fume hood sash to prevent eddy currents from pulling dust into your breathing zone[1].

  • Transfer: Use a grounded, stainless-steel micro-spatula to transfer the 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid into a pre-tared, sealable glass vial.

    • Self-Validation: If any powder visibly repels from the spatula (indicating static buildup), stop immediately and re-apply the anti-static protocol.

  • Sealing: Cap the vial tightly before removing it from the fume hood. Never transport open containers of halogenated powders across the laboratory.

Phase 3: Post-Operation Decontamination

  • Surface Decontamination: Spray the balance and hood surface with a mild alkaline solution (e.g., 1% sodium bicarbonate) followed by 70% ethanol.

    • Causality: The alkaline solution neutralizes residual carboxylic acid traces, while the ethanol solubilizes the lipophilic chlorophenyl residues.

  • Doffing: Remove the outer gloves inside the hood, turning them inside out to trap any microscopic dust, and dispose of them in the solid hazardous waste bin.

Disposal Plan & Logistics

Chemical waste inappropriate for sink disposal must be strictly segregated[4]. Halogenated organic acids pose a significant environmental hazard and must not be mixed with standard organic waste.

  • Segregation: Collect all solid waste (contaminated Kimwipes, empty vials, outer gloves) and liquid waste (solubilized compound) in a designated, chemically compatible high-density polyethylene (HDPE) container.

  • Labeling: Label the container explicitly as "Hazardous Waste: Halogenated Organic Acid [1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid]".

  • Storage: Store in a secondary containment tray in a cool, well-ventilated waste accumulation area, away from strong bases and oxidizing agents.

  • Pickup: Coordinate with your institutional Chemical Hygiene Officer for disposal via an EPA-certified hazardous waste vendor[3].

Operational Logic Diagram

G A Hazard Assessment: 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid B Engineering Controls: Verify Fume Hood Airflow (>80 fpm) A->B Step 1 C Don PPE: Double Nitrile, N95/P100, Goggles B->C Step 2 D Compound Handling: Weighing & Solubilization C->D Step 3 E Spill or Contamination? D->E Continuous Monitoring F Decontamination: Alkaline Wash (pH 8-9) E->F Yes G Waste Segregation: Halogenated Organic Stream E->G No F->G Post-Cleanup

Logical workflow for the safe handling, exposure control, and disposal of halogenated organic acids.

References

  • Working with Chemicals. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Center for Biotechnology Information (NCBI), 2011.[Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA), U.S. Department of Labor.[Link]

  • Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention (CDC).[Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA), 2024.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.